5-Amino-2-fluoro-4-nitrobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGMZUIHAFPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372216 | |
| Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179062-05-6 | |
| Record name | 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179062-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a fluorine atom, a nitro group, and a trifluoromethyl group on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, potential applications, and synthetic considerations.
Core Chemical Properties
| Property | This compound | 5-Amino-2-nitrobenzotrifluoride (Isomer) | 5-Fluoro-2-nitrobenzotrifluoride (Related Compound) |
| CAS Number | 179062-05-6[1] | 393-11-3[2][3][4] | 393-09-9[5][6] |
| Molecular Formula | C₇H₄F₄N₂O₂[1] | C₇H₅F₃N₂O₂[3][4] | C₇H₃F₄NO₂[5][6] |
| Molecular Weight | 224.11 g/mol [1] | 206.12 g/mol [3][4] | 209.10 g/mol [5][6] |
| Appearance | Data not available | Yellow to Amber to Dark red powder to crystal | Light yellow to yellow to orange clear liquid[5] |
| Melting Point | Data not available | 125-129 °C[2] | 22-24 °C[5] |
| Boiling Point | Data not available | Data not available | 199 °C[5] |
| Density | Data not available | Data not available | 1.53 g/cm³[5] |
| Solubility | Data not available | Data not available | Data not available |
| Purity | 97%[1] | >98.0%(GC)[2] | ≥ 98% (GC)[5] |
| Storage | Room temperature[1] | Store in a cool, dry place | Store at Room Temperature[5] |
| Synonyms | 2-nitro-4-fluoro-5-trifluoromethylaniline[1] | 4-Nitro-3-(trifluoromethyl)aniline[2][3] | 2-Nitro-α,α,α,5-tetrafluorotoluene[5] |
Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are of high interest in pharmaceutical research. It serves as a valuable precursor for synthesizing compounds with potential therapeutic applications, particularly in the development of antimicrobial and antiviral drugs.[1] The presence of both fluorine and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Synthesis and Reactivity
Plausible Synthetic Pathway
For instance, the synthesis of the related compound 2-nitro-4-trifluoromethylaniline involves the reaction of 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia at elevated temperatures, sometimes in the presence of a copper catalyst.[7] A similar nucleophilic aromatic substitution of a suitable leaving group on a di-substituted benzotrifluoride ring could potentially yield the target molecule.
Caption: Plausible synthetic pathway for this compound.
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization.
-
Nitro Group: The nitro group is strongly electron-withdrawing and can be reduced to an amino group, providing another handle for synthetic modifications.
-
Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution, potentially at the fluorine position depending on the reaction conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. The following represents a generalized workflow for the characterization of such a compound.
Caption: General workflow for the characterization of a synthesized chemical compound.
Conclusion
This compound is a chemical intermediate with considerable potential in the field of drug discovery. While its specific physicochemical properties and biological activities are yet to be fully elucidated in publicly accessible literature, its structural features suggest it is a valuable building block for the synthesis of novel therapeutic agents. Further research into this compound is warranted to fully explore its synthetic utility and potential contributions to the development of new pharmaceuticals.
References
- 1. This compound [myskinrecipes.com]
- 2. 393-11-3 Cas No. | 5-Amino-2-nitrobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 3. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 5-Amino-2-nitrobenzotrifluoride [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed analysis of the predicted molecular structure and conformation of 5-Amino-2-fluoro-4-nitrobenzotrifluoride based on established principles of organic chemistry and data from analogous compounds. As of the time of this writing, specific experimental data from crystallographic or spectroscopic studies for this particular molecule are not publicly available. The information herein is intended to serve as a scientific guide and predictive overview.
Introduction
This compound is a substituted aniline derivative with the chemical formula C₇H₄F₄N₂O₂ and a molecular weight of 224.11 g/mol .[1][2][3] Its structure, featuring an amino group, a fluorine atom, a nitro group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. This compound is particularly relevant in the pharmaceutical industry, where it serves as a building block for biologically active compounds, including potential antimicrobial and antiviral agents.[2][3] The precise arrangement of its functional groups dictates its reactivity and potential interactions with biological targets. Understanding its molecular structure and conformational preferences is therefore crucial for its application in drug design and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with electron-donating (amino) and strongly electron-withdrawing (fluoro, nitro, and trifluoromethyl) groups. This electronic landscape significantly influences the molecule's chemical and physical properties.
Predicted Physicochemical Properties
While experimental data for this compound is scarce, properties can be predicted based on its structure and comparison with analogous compounds. The table below summarizes key physicochemical data for the target molecule and a selection of structurally related compounds to provide context.
| Property | This compound (Predicted/Supplier Data) | 5-Amino-2-chloro-4-nitrobenzotrifluoride | 5-Amino-2-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride |
| CAS Number | 179062-05-6[1][3] | 167415-22-7[4][5] | 393-11-3[6][7] | 393-09-9[8] |
| Molecular Formula | C₇H₄F₄N₂O₂[1][2][3] | C₇H₄ClF₃N₂O₂[4][5] | C₇H₅F₃N₂O₂[6][7] | C₇H₃F₄NO₂[8] |
| Molecular Weight ( g/mol ) | 224.11[1][2][3] | 240.57[4][5] | 206.12[6][7] | 209.10[8] |
| Melting Point (°C) | No Data Available | 123-125[4] | 125.0-129.0 | 23[8] |
| Boiling Point (°C) | No Data Available | 322.6 ± 42.0 at 760 mmHg[4] | No Data Available | 198-199[8] |
| Density (g/cm³) | No Data Available | 1.6 ± 0.1[4] | No Data Available | 1.497 at 25 °C[8] |
| LogP (Predicted) | No Data Available | 4.37[4] | 2.196[6] | No Data Available |
Conformational Analysis
The conformational preferences of this compound are primarily governed by the steric and electronic interactions between the substituents on the benzene ring. The key drivers of its conformation are the orientation of the amino and nitro groups relative to the ring and each other.
Intramolecular Hydrogen Bonding
A significant conformational determining factor in ortho-nitroanilines is the potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. In the case of this compound, the amino group is para to the nitro group, precluding direct ortho intramolecular hydrogen bonding. However, the fluorine atom at the 2-position, ortho to the amino group, can influence the orientation of the amino group through steric hindrance and electronic repulsion.
Rotational Barriers
Rotation around the C-N bonds of the amino and nitro groups, as well as the C-C bond of the trifluoromethyl group, will have specific energy barriers. The planarity of the nitro and amino groups with the benzene ring is favored for optimal resonance stabilization. However, steric hindrance from adjacent substituents can force these groups out of the plane. The trifluoromethyl group, being a powerful electron-withdrawing group, influences the electronic properties of the aromatic ring.
The logical workflow for considering the conformational analysis is depicted in the diagram below.
Caption: A diagram illustrating the factors influencing the molecular conformation.
Experimental Protocols (Generalized)
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic route can be inferred from established chemical transformations for analogous compounds. The synthesis would likely proceed in two main steps: nitration of a fluorobenzotrifluoride precursor, followed by amination or reduction of a suitable precursor. A plausible route involves the reduction of a nitro group to an amine.
Generalized Synthesis Workflow
The diagram below outlines a probable synthetic pathway.
Caption: A logical flow for a plausible synthesis of the target molecule.
Method for Reduction of a Nitro Group (Analogous)
A common method for the reduction of an aromatic nitro group to an amine involves the use of a metal catalyst and a hydrogen source or a metal salt in an acidic medium.
Reaction: Reduction of the nitro group on a suitable precursor.
Reagents and Solvents:
-
Starting Material: A suitable nitro-containing precursor.
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).
-
Solvent: Ethyl acetate, ethanol, or methanol.
-
Acid (if using SnCl₂): Concentrated hydrochloric acid (HCl).
-
Base (for workup): Saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.
Procedure (Illustrative, based on SnCl₂ reduction):
-
The nitro-containing starting material is dissolved in a suitable solvent such as ethyl acetate.
-
An excess of tin(II) chloride dihydrate is added to the solution.
-
The mixture is heated to reflux for a period of 1 to 3 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
Relevance in Drug Development
The presence of both a trifluoromethyl group and a fluorine atom in this compound is of particular interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] Fluorine substitution can also block metabolic pathways and modulate the pKa of nearby functional groups. The amino and nitro groups provide sites for further chemical modification, allowing for the construction of a diverse range of derivatives for structure-activity relationship (SAR) studies.
The logical relationship of this molecule as a building block in a drug discovery pipeline is shown below.
Caption: The utility of the title compound as an intermediate in drug discovery.
Conclusion
This compound is a chemical intermediate with significant potential in the synthesis of novel pharmaceuticals. While direct experimental data on its three-dimensional structure and conformational dynamics are currently lacking, a robust understanding can be built upon the analysis of analogous compounds and fundamental principles of stereoelectronic effects. The interplay of its electron-donating and electron-withdrawing substituents creates a unique chemical entity whose properties can be harnessed for the development of new therapeutic agents. Further computational and experimental studies are warranted to fully elucidate the structural and conformational landscape of this promising molecule.
References
- 1. EP0143769A1 - Preparation of ortho-aminobenzotrifluoride - Google Patents [patents.google.com]
- 2. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 179062-05-6|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Amino-2-chloro-4-nitrobenzotrifluoride | CAS#:167415-22-7 | Chemsrc [chemsrc.com]
- 5. 167415-22-7|5-Amino-2-chloro-4-nitrobenzotrifluoride|BLD Pharm [bldpharm.com]
- 6. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 5-Amino-2-nitrobenzotrifluoride [webbook.nist.gov]
- 8. 5-氟-2-硝基三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: Physicochemical and Synthetic Profile of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (CAS 179062-05-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical data, synthetic approaches, and potential biological relevance of the compound identified by CAS number 179062-05-6, chemically known as 5-Amino-2-fluoro-4-nitrobenzotrifluoride. This molecule, also referred to as 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline, is a substituted nitroaniline that holds potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from structurally related molecules to provide a broader context for its properties and potential applications.
Physicochemical Data
A thorough search of available scientific literature and chemical databases reveals limited experimentally determined physicochemical data for this compound. The available and inferred data are summarized below.
Core Compound Identification and Properties
Basic identifying information for CAS number 179062-05-6 is presented in Table 1.
| Property | Value | Source |
| CAS Number | 179062-05-6 | [1][2] |
| Chemical Name | This compound | [2] |
| Synonym | 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline | [1][3] |
| Molecular Formula | C₇H₄F₄N₂O₂ | [1][3] |
| Molecular Weight | 224.12 g/mol | [1] |
| InChI Key | WOSGMZUIHAFPSS-UHFFFAOYSA-N | [1] |
Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Notes and Source (for related compounds) |
| Melting Point | Not available | A related compound, 2-nitro-4-(trifluoromethyl)aniline, has a melting point of 106-107.5°C. |
| Boiling Point | Not available | - |
| Solubility | Not available | Aromatic nitro compounds are generally sparingly soluble in water. |
| pKa | Not available | The amino group in nitroanilines is weakly basic due to the electron-withdrawing nature of the nitro group and the aromatic ring. |
| logP | Not available | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, general methods for the synthesis of related nitroaromatic compounds and standard characterization techniques can be adapted.
Synthesis of a Structurally Related Nitroaniline
The following is a representative protocol for the synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, which can serve as a starting point for the synthesis of the title compound. The synthesis involves the nitration of a substituted aniline.
Reaction: Nitration of N-protected-(4-fluoro-2-methoxy)aniline.
Materials:
-
N-protected-(4-fluoro-2-methoxy)aniline
-
Nitrating agent (e.g., nitric acid, sodium nitrate, potassium nitrate)
-
Acid (e.g., sulfuric acid)
-
Solvent (if required)
Procedure:
-
The N-protected-(4-fluoro-2-methoxy)aniline is dissolved in a suitable solvent or used neat.
-
The reaction mixture is cooled to a controlled temperature (e.g., 0-5°C).
-
The nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the reaction mixture while maintaining the temperature.
-
The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched, often by pouring it onto ice.
-
The crude product is then isolated by filtration or extraction.
-
The isolated product can be purified by recrystallization or column chromatography.
-
The protecting group is subsequently removed to yield the final product.
General Characterization of Aromatic Nitro Compounds
The characterization of the synthesized this compound would typically involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the amino (-NH₂), nitro (-NO₂), and C-F bonds.
-
Melting Point Analysis: The melting point of the purified solid would be determined as an indicator of purity.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to assess the purity of the compound.
Biological Signaling Pathways
As of the date of this guide, no specific biological signaling pathways have been reported in the scientific literature for this compound.
Potential Biological Relevance of Nitroanilines
While direct biological data for the title compound is lacking, the broader class of nitroaniline compounds has been investigated for various biological activities. Some substituted nitroanilines have been evaluated for their mutagenic, antimicrobial, and anticancer properties.[4][5] The biological activity of such compounds is highly dependent on the specific substitution pattern on the aniline ring.[6] The presence of a nitro group can sometimes be a prerequisite for certain biological effects, often through metabolic reduction to reactive intermediates within cells.[6] Any investigation into the biological activity of this compound would necessitate rigorous experimental evaluation.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic workflow for the preparation of a substituted nitroaniline, which could be adapted for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of a substituted nitroaniline.
Physicochemical Property Determination Workflow
This diagram outlines a general experimental workflow for determining key physicochemical properties of a novel chemical compound.
Caption: A standard workflow for the experimental determination of key physicochemical properties.
References
- 1. 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline, 98% [cymitquimica.com]
- 2. 179062-05-6|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Fluoro-2-nitro-5-(trifluoromethyl)aniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Mutagenicity evaluation of nitroanilines and nitroaminophenols in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-2-fluoro-4-nitrobenzotrifluoride, a trifluoromethylated, fluorinated, and nitrated aniline derivative. Due to the limited availability of direct synthesis protocols for this specific molecule, this guide outlines a robust three-step synthesis based on well-established analogous reactions reported in the scientific literature. The content is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Proposed Synthetic Pathway
The most logical and efficient synthesis of this compound involves a three-step sequence starting from the commercially available 2-fluoro-5-aminobenzotrifluoride. The pathway is as follows:
-
Acetylation: Protection of the primary amino group of 2-fluoro-5-aminobenzotrifluoride via acetylation to form N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide. This step prevents the oxidation of the amino group during the subsequent nitration and helps direct the regioselectivity of the reaction.
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the C4 position of the acetylated intermediate. The acetamido group is a strong ortho, para-director, and the position para to it is activated for nitration.
-
Hydrolysis: Removal of the acetyl protecting group under acidic conditions to yield the final product, this compound.
The overall synthesis is depicted in the following workflow:
Experimental Protocols
The following sections provide detailed experimental methodologies for each step of the synthesis. The protocols are adapted from established procedures for analogous compounds.
Step 1: Acetylation of 2-Fluoro-5-aminobenzotrifluoride
This procedure is based on the standard acetylation of anilines.[1]
Experimental Workflow:
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-5-aminobenzotrifluoride, acetic anhydride, and glacial acetic acid in an appropriate molar ratio.
-
Add a small amount of zinc dust to prevent oxidation of the aniline during the reaction.[1]
-
Gently heat the mixture to reflux for 15-20 minutes.[1]
-
After the reaction is complete, carefully pour the hot mixture into a beaker containing ice-cold water while stirring vigorously. This will precipitate the crude product and hydrolyze any excess acetic anhydride.[1]
-
Collect the precipitated N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acids and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
Dry the purified product to a constant weight.
Step 2: Nitration of N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide
This protocol is adapted from the nitration of 2-acetylamino-5-fluorobenzotrifluoride.[2]
Experimental Workflow:
Methodology:
-
In a flask, dissolve N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide in a mixture of concentrated sulfuric acid and glacial acetic acid.[2]
-
Cool the solution to 10°C in an ice bath.[2]
-
Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained between 10-20°C. The reaction is exothermic and requires careful temperature control to prevent over-nitration.[2]
-
After the addition is complete, continue stirring the reaction mixture at this temperature for approximately 90 minutes.[2]
-
Pour the reaction mixture slowly into a beaker containing an ice-water mixture to precipitate the crude product.[2]
-
Filter the white precipitate and dry it thoroughly.[2]
Step 3: Hydrolysis of 2-acetylamino-4-nitro-5-fluorobenzotrifluoride
This protocol is based on the acidic hydrolysis of p-nitroacetanilide.[3][4]
Experimental Workflow:
References
Spectroscopic analysis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on predicted data and the experimental data of the closely related analogue, 5-Amino-2-chloro-4-nitrobenzotrifluoride. This guide outlines the expected spectroscopic characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also includes standardized experimental protocols for these analytical techniques and showcases logical workflows for structural elucidation. The information herein serves as a valuable resource for researchers working with this and structurally similar molecules.
Introduction
This compound is an aromatic compound of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which includes an amine, a nitro group, a fluorine atom, and a trifluoromethyl group. These functionalities impart specific electronic and steric properties that are desirable in the design of novel bioactive molecules and functional materials. Accurate structural characterization is paramount for its application and further development. This guide details the application of key spectroscopic techniques—NMR, IR, and Mass Spectrometry—for the unambiguous identification and characterization of this molecule.
Predicted and Analogous Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the surrounding electron-withdrawing (nitro, trifluoromethyl, fluorine) and electron-donating (amino) groups.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups, particularly the fluorine and trifluoromethyl groups, which will also introduce C-F couplings.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for 5-Amino-2-chloro-4-nitrobenzotrifluoride
| Parameter | This compound (Predicted) | 5-Amino-2-chloro-4-nitrobenzotrifluoride (Experimental) |
| ¹H Chemical Shift (ppm) | ~6.5 - 7.0 (1H, d), ~8.0 - 8.5 (1H, d) | No publicly available data |
| ¹³C Chemical Shift (ppm) | C-NH₂ (~145-150), C-F (~150-155, d, ¹JCF), C-H (~110-115), C-NO₂ (~135-140), C-CF₃ (~120-125, q, ¹JCF), CF₃ (~120-125, q, ¹JCF), C-Cl (~115-120) | No publicly available data |
Note: Predicted values are estimations based on substituent effects and data from similar compounds. Experimental verification is required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Nitro (N=O) | Asymmetric Stretch | 1500 - 1550 |
| Nitro (N=O) | Symmetric Stretch | 1330 - 1370 |
| C-F | Stretch | 1000 - 1400 |
| C-CF₃ | Stretch | 1100 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄F₄N₂O₂ |
| Molecular Weight | 224.12 g/mol |
| Expected m/z of Molecular Ion [M]⁺ | 224 |
| Key Fragmentation Pathways | Loss of NO₂, loss of CF₃, loss of HF |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition:
-
EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a GC inlet. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships between spectroscopic data for structural elucidation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While experimental data for this specific molecule remains elusive, the presented predicted data, analysis of a close structural analog, and standardized protocols offer a robust framework for researchers. The effective integration of NMR, IR, and Mass Spectrometry, as outlined in the provided workflows, is essential for the definitive structural confirmation of this and other novel chemical entities in drug discovery and development. It is strongly recommended that experimental data be acquired and compared with the predictions and analogous data presented here for complete and accurate characterization.
An In-depth Technical Guide to the Reactivity Profile and Chemical Stability of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (CAS No. 179062-05-6). This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, owing to its unique arrangement of functional groups on the aromatic ring.[1] Understanding its chemical behavior is crucial for its effective utilization in research and development, ensuring safe handling, and optimizing reaction conditions.
Core Chemical Structure and Properties
This compound is a substituted aniline with the following key structural features that dictate its reactivity and stability:
-
Aniline Moiety: The primary amine group (-NH₂) is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. It is an activating group, directing electrophilic substitution to the ortho and para positions.
-
Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also susceptible to reduction to an amino group.
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group, it enhances the metabolic stability of molecules it is incorporated into.[2]
-
Fluorine Atom (-F): As a halogen, it can act as a leaving group in nucleophilic aromatic substitution reactions.
A summary of the available physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 179062-05-6 | [1] |
| Molecular Formula | C₇H₄F₄N₂O₂ | [1] |
| Molecular Weight | 224.11 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro and trifluoromethyl groups make the aromatic ring electron-deficient, which is a key factor in its reaction chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group and a fluorine atom makes the molecule susceptible to nucleophilic aromatic substitution. The fluorine atom is a good leaving group in this context. Nucleophiles will preferentially attack the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex.[3]
Typical Nucleophiles and Expected Products:
-
Amines: Reaction with primary or secondary amines will yield the corresponding N-substituted derivatives.
-
Alkoxides/Phenoxides: Treatment with alkoxides or phenoxides results in the formation of aryl ethers.
-
Thiols: Thiols can displace the fluorine to form thioethers.
A generalized workflow for a typical SNAr reaction is depicted below.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine using various reducing agents. This transformation is a common strategy in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂, Pd/C
-
Metal/Acid Systems: Fe/HCl, SnCl₂/HCl
The reduction of the nitro group yields 2-fluoro-4,5-diaminobenzotrifluoride, a versatile building block for the synthesis of heterocyclic compounds.
A logical diagram illustrating the synthetic utility of the nitro group reduction is shown below.
Chemical Stability
The chemical stability of this compound is influenced by environmental factors such as pH, light, and temperature. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.[4][5]
Table 2: Predicted Stability Profile of this compound
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable | Hydrolysis of the amino group is possible under harsh conditions. |
| Alkaline Hydrolysis | Likely stable | Potential for hydrolysis of the fluorine atom at high pH and temperature. |
| Oxidative | Susceptible to oxidation | Oxidation of the amino group to nitroso or nitro derivatives.[6] |
| Photolytic | Potentially unstable | Nitroaromatic compounds are often susceptible to photodegradation.[7] |
| Thermal | Stable at room temp. | Decomposition at elevated temperatures, likely involving the nitro group. |
Experimental Protocols
Detailed experimental protocols for assessing the reactivity and stability of this compound are provided below. These are generalized procedures that should be optimized for specific applications.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical SNAr reaction between this compound and a generic secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound in the chosen solvent in a hydrogenation flask, add the Pd/C catalyst.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by recrystallization or column chromatography).
Protocol 3: Forced Degradation Studies
These protocols are based on ICH guidelines for stress testing of drug substances.[4]
A. Hydrolytic Degradation:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (alkaline).
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots.
-
Neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
B. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature.
-
At specified time points, withdraw aliquots and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC.
C. Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Maintain a control sample in the dark.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC.
D. Thermal Degradation:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C, 100 °C) in a calibrated oven.
-
At specified time points, withdraw samples.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
Protocol 4: Thermal Analysis using DSC and TGA
A. Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (1-5 mg) of this compound into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point and any exothermic decomposition events.
B. Thermogravimetric Analysis (TGA):
-
Place a slightly larger sample (5-10 mg) of this compound into a TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to determine the onset of thermal decomposition and the number of decomposition stages.
Summary
This compound is a versatile chemical intermediate with a rich reactivity profile. Its susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group make it a valuable precursor for a wide range of more complex molecules. A thorough understanding of its chemical stability through forced degradation and thermal analysis studies is essential for its application in drug discovery and materials science. The experimental protocols provided in this guide offer a framework for researchers to explore and utilize the full potential of this compound in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential applications of 5-Amino-2-fluoro-4-nitrobenzotrifluoride in medicinal chemistry
Despite a comprehensive search for the medicinal chemistry applications of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, publicly available scientific literature detailing its direct use in the synthesis of specific bioactive compounds with corresponding experimental protocols and quantitative biological data is not readily accessible.
General information indicates that this compound (CAS No: 179062-05-6) is recognized as a valuable chemical intermediate, particularly in the fields of pharmaceutical and agrochemical research. Its structure, which incorporates a trifluoromethyl group, a nitro group, a fluorine atom, and an amino group on a benzene ring, suggests its utility as a versatile building block for creating more complex molecules. Fluorinated compounds, in general, are of significant interest in drug discovery due to their potential to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates.
An In-depth Guide to the Synthesis and Applications of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-fluoro-4-nitrobenzotrifluoride, with the CAS number 179062-05-6, is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl, nitro, amino, and fluoro substituents create a unique electronic and steric profile, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive review of the available literature on the synthesis and uses of this versatile compound, presenting key data in a structured format to facilitate research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 179062-05-6 |
| Molecular Formula | C₇H₄F₄N₂O₂ |
| Molecular Weight | 224.11 g/mol |
| Synonyms | 2-nitro-4-fluoro-5-trifluoromethylaniline |
Synthesis of this compound
A potential synthetic pathway is illustrated below. This proposed route is based on established chemical transformations for related compounds.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized experimental protocol based on the synthesis of related compounds. Researchers should optimize these conditions for the specific synthesis of this compound.
Step 1: Nitration of 3-Fluorobenzotrifluoride to 5-Fluoro-2-nitrobenzotrifluoride
A study on the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor demonstrated high efficiency.[1]
-
Reactants: 3-Fluorobenzotrifluoride, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
-
Procedure: A mixed acid solution of nitric acid and sulfuric acid is prepared. This mixture is then reacted with 3-fluorobenzotrifluoride in a continuous-flow millireactor.
-
Reaction Conditions: The molar ratio of HNO₃/H₂SO₄/C₇H₄F₄ was found to be optimal at 3.77/0.82/1.[1] The reaction can achieve a high yield (up to 96.4%) at 0°C.[1]
-
Work-up: The reaction mixture is typically quenched with water, and the organic layer is separated, washed, dried, and purified, often by distillation or chromatography.
Step 2: Amination of 5-Fluoro-2-nitrobenzotrifluoride
The introduction of the amino group could potentially be achieved through nucleophilic aromatic substitution of a suitable leaving group or by reduction of a second nitro group if dinitration occurs. A patent for the preparation of 2-nitro-4-trifluoromethylaniline from 4-chloro-3-nitro-benzotrifluoride using aqueous ammonia suggests a possible amination route.[2]
-
Reactants: 5-Fluoro-2-nitrobenzotrifluoride (or a di-nitro precursor), Aminating agent (e.g., ammonia).
-
Procedure: The nitro-fluorobenzotrifluoride derivative would be reacted with an aminating agent, potentially under pressure and at elevated temperatures.
-
Reaction Conditions: For the synthesis of 2-nitro-4-trifluoromethylaniline, the reaction is carried out at temperatures between 80 to 150°C.[2] A copper catalyst may be used.[2]
-
Work-up: After the reaction, the product is isolated by filtration, washed, and dried. Purity can be assessed by techniques like HPLC. The synthesis of 2-nitro-4-trifluoromethylaniline reported a yield of 99% with a purity of >98% (HPLC).[2]
Applications in Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds.[3] The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the amino and nitro groups provide reactive sites for further molecular elaboration.
Use as a Precursor for Bioactive Molecules
This compound is a valuable starting material for the production of substances with modified benzene ring structures containing both fluorine and nitro groups, which are frequently found in bioactive molecules.[3] It plays a significant role in the development of:
The general workflow for its use as a pharmaceutical intermediate is depicted below.
Caption: General workflow for the use of this compound in drug development.
While specific examples of commercial drugs synthesized directly from this compound are not prominently disclosed in the reviewed literature, the structural motifs present in this molecule are common in various classes of therapeutic agents, including kinase inhibitors and other targeted therapies. The development of novel anticancer agents often involves the synthesis of derivatives of fluorinated compounds. For instance, various 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity.[4]
Quantitative Data
Detailed quantitative data specifically for the synthesis of this compound is limited in publicly available literature. However, data from the synthesis of closely related compounds can provide valuable insights.
Table 1: Synthesis Yields of Structurally Related Compounds
| Compound | Starting Material | Reagents | Yield | Purity | Reference |
| 5-Fluoro-2-nitrobenzotrifluoride | 3-Fluorobenzotrifluoride | HNO₃/H₂SO₄ | 96.4% | - | [1] |
| 2-Nitro-4-trifluoromethylaniline | 4-Chloro-3-nitro-benzotrifluoride | Aqueous Ammonia | 99% | >98% (HPLC) | [2] |
Spectroscopic Data
No specific spectroscopic data (NMR, IR, MS) for this compound was found in the reviewed literature. However, spectral data for the related compound 2-Fluoro-5-(trifluoromethyl)aniline is available and can serve as a reference for characterization.
Table 2: Spectroscopic Data for 2-Fluoro-5-(trifluoromethyl)aniline
| Technique | Data |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| MS | Spectrum available |
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the development of new pharmaceuticals. While detailed synthesis protocols and specific applications in marketed drugs are not extensively documented in the public domain, the synthesis of structurally similar compounds provides a solid foundation for developing efficient synthetic routes. The unique combination of functional groups in this molecule makes it an attractive building block for medicinal chemists aiming to design novel bioactive compounds with enhanced properties. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in drug discovery and development.
References
An In-depth Technical Guide on the Discovery and History of Fluorinated Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into nitroaromatic compounds has been a pivotal development in synthetic chemistry, with profound implications for drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies for this important class of molecules. From their early synthesis through electrophilic nitration and diazotization reactions to the advent of more efficient methods like the Halex process, the journey of fluorinated nitroaromatics is one of continuous innovation. This document details key historical milestones, provides in-depth experimental protocols for seminal syntheses, and presents quantitative data to illustrate the progression of the field. A significant focus is placed on 1-fluoro-2,4-dinitrobenzene (DNFB), a compound of historical and biological importance, with its mechanism of action in inducing cellular signaling pathways elucidated through a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
Fluorinated nitroaromatic compounds are a class of organic molecules characterized by the presence of at least one fluorine atom and one nitro group attached to an aromatic ring. The unique physicochemical properties conferred by the fluorine atom, such as high electronegativity, small size, and the ability to form strong bonds with carbon, dramatically influence the reactivity and biological activity of the parent nitroaromatic scaffold.[1] The potent electron-withdrawing nature of the nitro group, combined with the properties of fluorine, makes these compounds highly versatile intermediates in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions.[2] Their utility spans from foundational reagents in protein chemistry to key building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[3][4]
Historical Discovery and Key Milestones
The history of fluorinated nitroaromatic compounds is intertwined with the broader development of organofluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 set the stage, the synthesis of the first organofluorine compounds predates this achievement.[5]
Early Syntheses:
The first preparation of a fluorinated nitroaromatic compound can be traced back to the early 20th century. In 1904 , A. F. Holleman and J. W. Beekman reported the synthesis of 1-fluoro-2,4-dinitrobenzene (DNFB) .[6] Their work on the nitration of fluorobenzene laid the groundwork for accessing this class of compounds.
Another significant early method involved the diazotization of nitroanilines . This process, a variation of the Balz-Schiemann reaction, allowed for the introduction of a fluorine atom onto a nitro-substituted aromatic ring. However, these early methods were often characterized by low yields and harsh reaction conditions. For instance, the thermal decomposition of 2-nitrodiazonium fluoroborate to produce 2-fluoronitrobenzene typically resulted in yields of only 10-19%.[7]
A notable advancement in the synthesis of fluoroaromatics came in 1936 when Gottlieb described the nucleophilic halogen exchange (Halex) reaction, where an aromatic chloride could be converted to its corresponding fluoride using potassium fluoride in a high-boiling solvent like nitrobenzene.[8][9] This method would later become a cornerstone for the industrial production of many fluorinated nitroaromatics.
The Sanger Reagent and its Impact:
A pivotal moment in the history of fluorinated nitroaromatics came in the 1940s and 1950s with the work of British biochemist Frederick Sanger . He utilized 1-fluoro-2,4-dinitrobenzene (DNFB) , which became known as Sanger's reagent , to determine the amino acid sequence of insulin.[10][11] DNFB's high reactivity towards the N-terminal amino groups of peptides, a consequence of the two electron-withdrawing nitro groups activating the fluorine atom for nucleophilic aromatic substitution, allowed for the labeling and subsequent identification of the terminal amino acids.[10] This groundbreaking work, which earned Sanger the Nobel Prize in Chemistry in 1958, not only revolutionized protein chemistry but also highlighted the practical utility of fluorinated nitroaromatic compounds.[12]
Key Synthetic Methodologies
Two primary strategies have historically been employed for the synthesis of fluorinated nitroaromatic compounds: electrophilic nitration of a fluorinated aromatic precursor and nucleophilic substitution on a nitro-substituted aromatic ring.
Electrophilic Aromatic Nitration
The direct nitration of a fluorinated aromatic compound, such as fluorobenzene, is a fundamental method for introducing a nitro group. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).
The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-isomer is generally favored. For example, the nitration of fluorobenzene typically yields a mixture of 4-fluoronitrobenzene and 2-fluoronitrobenzene in a ratio of approximately 9:1.[7]
Nucleophilic Aromatic Substitution (The Halex Process)
The Halex (Halogen Exchange) process is a powerful and industrially significant method for the synthesis of fluorinated nitroaromatics. This reaction involves the displacement of a chlorine or bromine atom from a nitro-activated aromatic ring by a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).[8]
The presence of electron-withdrawing groups, such as the nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent at high temperatures.
Experimental Protocols
Historical Synthesis of 1-Fluoro-2,4-dinitrobenzene (DNFB) (Gottlieb, 1936)
This protocol is based on the early work of Gottlieb and demonstrates the halogen exchange reaction.[9]
Reaction:
1-chloro-2,4-dinitrobenzene + KF → 1-fluoro-2,4-dinitrobenzene + KCl
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Potassium fluoride (KF), anhydrous
-
Nitrobenzene (as solvent)
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, a mixture of 1-chloro-2,4-dinitrobenzene and a molar excess of anhydrous potassium fluoride in nitrobenzene is prepared.
-
The mixture is heated to a high temperature (e.g., 190-210 °C) with vigorous stirring.
-
The reaction is monitored for the cessation of potassium chloride precipitation.
-
Upon completion, the reaction mixture is cooled.
-
The solid potassium chloride is removed by filtration.
-
The nitrobenzene solvent is removed by vacuum distillation.
-
The crude 1-fluoro-2,4-dinitrobenzene is then purified by fractional distillation under reduced pressure.
Laboratory Scale Nitration of Fluorobenzene
This protocol provides a general procedure for the synthesis of fluoronitrobenzene isomers via electrophilic nitration.
Materials:
-
Fluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stirred, pre-cooled volume of concentrated nitric acid to prepare the nitrating mixture.
-
While maintaining the temperature below 10 °C, add fluorobenzene dropwise to the nitrating mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting mixture of fluoronitrobenzene isomers can be analyzed and separated by techniques such as gas chromatography or fractional distillation.
Quantitative Data
The efficiency and selectivity of synthetic methods for fluorinated nitroaromatic compounds have evolved significantly over time. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of Fluoronitrobenzene Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | -6 | 215 |
| 3-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.7 | 205 |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 22-24 | 206 |
| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.10 | 25.8 | 296 |
Table 2: Historical Yields of Selected Fluorinated Nitroaromatic Syntheses
| Reaction | Product | Year | Reported Yield | Reference |
| Diazotization of 2-nitroaniline | 2-Fluoronitrobenzene | - | 10-19% | [7] |
| Halex reaction of 2-chloronitrobenzene | 2-Fluoronitrobenzene | 1956 | 38% (in DMSO) | [13] |
| Halex reaction of 4-chloronitrobenzene | 4-Fluoronitrobenzene | 1956 | ~72% (in DMSO) | [14] |
| Nitration of fluorobenzene | 4-Fluoronitrobenzene | - | ~80% (of mixed isomers) | [15] |
Biological Significance and Signaling Pathways
The biological activity of fluorinated nitroaromatic compounds is exemplified by the actions of 1-fluoro-2,4-dinitrobenzene (DNFB). Beyond its use in protein sequencing, DNFB is a well-known skin sensitizer that induces contact hypersensitivity.[16]
DNFB-Induced Cellular Signaling:
DNFB exerts its biological effects by modifying cellular proteins and inducing a signaling cascade that leads to an inflammatory response. A key mechanism involves the generation of reactive oxygen species (ROS).[16]
References
- 1. 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of 2,4-dinitrofluorobenzene on bacterial luminescence in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sensitizer 2,4-dinitrofluorobenzene activates caspase-3 and induces cell death in a skin dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wikiwand.com [wikiwand.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]
- 7. 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 9. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. quora.com [quora.com]
- 12. Glucose reverses 2,4-dinitrophenol induced changes in action potentials and membrane currents of guinea pig ventricular cells via enhanced glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 14. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 15. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.ed.ac.uk [pure.ed.ac.uk]
A Technical Guide to the Solubility of 5-Amino-2-fluoro-4-nitrobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (CAS No. 393-11-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework for researchers to assess its solubility. It includes a compilation of known physical and chemical properties, a detailed experimental protocol for solubility determination, and a logical workflow to guide the selection of appropriate organic solvents.
Introduction
This compound, also known as 4-Nitro-3-(trifluoromethyl)aniline, is a highly functionalized aniline derivative.[1][2] Its structure, featuring an amino group, a nitro group, a fluorine atom, and a trifluoromethyl group, results in a complex electronic and steric profile that significantly influences its physical properties, including solubility.[1][2] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity in active pharmaceutical ingredients, making this compound a valuable building block.[1] Understanding its solubility in various organic solvents is critical for reaction optimization, purification processes (such as recrystallization), and formulation development.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound. These properties are essential for predicting its general solubility behavior based on the principle of "like dissolves like." The presence of polar groups (amino, nitro) and non-polar, lipophilic groups (trifluoromethyl, benzene ring) suggests a nuanced solubility profile, with potential solubility in a range of polar aprotic and some polar protic solvents.
| Property | Value | Reference |
| CAS Number | 393-11-3 | [2][3][4] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [2][5] |
| Molecular Weight | 206.12 g/mol | [2][5] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 125-129 °C | [3] |
| logP (Octanol/Water) | 2.196 (Calculated) | [6] |
| Water Solubility | log₁₀WS = -2.86 (Calculated, mol/L) | [6] |
Note: Calculated values are estimates and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
The following is a general, standardized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturation.
Objective: To determine the solubility of the compound in a given solvent at a specific temperature (e.g., room temperature, 25°C).
Materials:
-
This compound (powdered)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker/vortex mixer
-
Calibrated micropipettes and burette
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Thermostatically controlled water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial. An excess is necessary to ensure a saturated solution is formed.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.[7]
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature for a predetermined equilibration period (e.g., 24-48 hours). This period should be sufficient to ensure equilibrium is reached. Vigorous shaking or stirring is crucial.[8]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Solubility Assessment
A systematic approach is recommended when screening for suitable solvents. The following workflow, represented as a Graphviz diagram, illustrates the decision-making process for classifying the solubility of a compound.
Caption: A workflow for preliminary solubility screening.
Solubility of Structurally Related Compounds
While specific data for the target compound is lacking, qualitative information for structurally similar compounds can provide some initial guidance. For example, the related compound 5-Fluoro-2-nitrobenzotrifluoride (CAS 393-09-9) is reported to be soluble in chloroform and methanol. This suggests that this compound may also exhibit solubility in polar aprotic and polar protic solvents. However, it is crucial to emphasize that the presence of the amino group in the target compound will significantly alter its polarity and hydrogen bonding capabilities compared to its non-aminated analogue.
Disclaimer: This information is for contextual purposes only and should not be used as a substitute for experimental determination of solubility for this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. Although quantitative data is not currently published, the physicochemical properties presented suggest that it is likely soluble in polar organic solvents. This guide provides a robust experimental protocol and a logical workflow that will enable researchers, scientists, and drug development professionals to systematically and accurately determine the solubility of this compound in solvents relevant to their specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 5. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. saltise.ca [saltise.ca]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Derivatives from 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel derivatives from the versatile building block, 5-Amino-2-fluoro-4-nitrobenzotrifluoride. This compound serves as a valuable starting material for the generation of a diverse library of molecules with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the derivatization of the amino group, offering pathways to amides, sulfonamides, ureas, and heterocyclic structures.
Introduction
This compound is a highly functionalized aromatic compound. The presence of an electron-donating amino group, an electron-withdrawing nitro group, and a trifluoromethyl group on the benzene ring makes it an attractive scaffold for the synthesis of novel chemical entities. The fluorine atom further allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. These application notes provide robust protocols for the synthesis of a variety of derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Data Presentation: Representative Synthesis of Derivatives
The following tables summarize the expected quantitative data for the synthesis of various derivatives from this compound. Please note that the yields and reaction times are representative and may vary depending on the specific substrate, scale, and purification methods.
Table 1: Synthesis of N-Acyl Derivatives
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| Acetyl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)acetamide | 266.15 | 85-95 | >98 |
| Benzoyl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)benzamide | 328.22 | 80-90 | >98 |
| Isobutyryl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)isobutyramide | 294.20 | 82-92 | >98 |
Table 2: Synthesis of N-Sulfonyl Derivatives
| Sulfonylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| Benzenesulfonyl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)benzenesulfonamide | 364.28 | 75-85 | >97 |
| p-Toluenesulfonyl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide | 378.31 | 78-88 | >97 |
| Methanesulfonyl Chloride | N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)methanesulfonamide | 302.22 | 80-90 | >98 |
Table 3: Synthesis of Urea Derivatives
| Reagent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| Phenyl Isocyanate | 1-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)-3-phenylurea | 343.24 | 85-95 | >98 |
| N,N'-Carbonyldiimidazole / Benzylamine | 1-benzyl-3-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)urea | 357.27 | 70-80 | >97 |
Table 4: Synthesis of a Triazole Derivative
| Reaction Sequence | Final Product Name | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity (by HPLC, %) |
| 1. Diazotization 2. Azide formation 3. Cycloaddition with Phenylacetylene | 1-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole | 350.25 | 60-75 | >95 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
Objective: To synthesize N-acyl derivatives of this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.2 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add pyridine or triethylamine dropwise.
-
Slowly add the desired acyl chloride dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to obtain the pure N-acyl derivative.
Protocol 2: General Procedure for N-Sulfonylation
Objective: To synthesize N-sulfonyl derivatives of this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Pyridine
-
Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride, p-Toluenesulfonyl Chloride) (1.1 eq)
-
1 M Hydrochloric Acid (HCl)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add the sulfonyl chloride to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous mixture with DCM or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-sulfonyl derivative.
Protocol 3: Synthesis of a Urea Derivative using an Isocyanate
Objective: To synthesize a urea derivative from this compound and an isocyanate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Isocyanate (e.g., Phenyl Isocyanate) (1.05 eq)
-
Hexanes for trituration/crystallization
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound in anhydrous THF or DCM.
-
Addition of Reagent: Add the isocyanate dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. A precipitate may form during the reaction. Monitor the reaction by TLC.
-
Work-up: If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the crude product with hexanes or recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure urea derivative.
Protocol 4: One-Pot Synthesis of a 1,2,3-Triazole Derivative
Objective: To synthesize a 1,2,3-triazole derivative via diazotization, azidation, and cycloaddition.
Materials:
-
This compound (1.0 eq)
-
Acetonitrile
-
tert-Butyl nitrite (1.5 eq)
-
Azidotrimethylsilane (TMSN₃) (1.2 eq)
-
Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Water
-
Ethyl Acetate for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Azide Formation: Dissolve this compound in acetonitrile and cool to 0 °C.
-
Add tert-butyl nitrite followed by the dropwise addition of azidotrimethylsilane.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the azide intermediate by TLC.
-
Click Reaction: To the crude azide solution, add the alkyne, followed by a solution of copper(II) sulfate pentahydrate in a minimal amount of water, and then a solution of sodium ascorbate in a minimal amount of water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole derivative.
Visualizations of Workflows and Pathways
Caption: Synthetic routes to novel derivatives.
Caption: Potential mechanism of action.
Caption: Laboratory synthesis workflow.
Application Notes and Protocols: 5-Amino-2-fluoro-4-nitrobenzotrifluoride as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Overview
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a critical starting material and intermediate in the synthesis of complex molecules for the pharmaceutical industry. Its structure, featuring an aniline core substituted with fluorine, a nitro group, and a trifluoromethyl group, provides a unique combination of reactivity and physicochemical properties. This makes it an invaluable building block for introducing fluorine-containing moieties into drug candidates, a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This document outlines the applications of this compound in pharmaceutical synthesis, providing detailed experimental protocols and workflows. It is used as a precursor in the synthesis of compounds with potential antimicrobial and antiviral activities.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 179062-05-6 | [4] |
| Molecular Formula | C₇H₄F₄N₂O₂ | [4] |
| Molecular Weight | 224.11 g/mol | [4] |
| Appearance | Yellow to orange crystalline solid | N/A |
| Purity | ≥97% | [4] |
| Solubility | Soluble in organic solvents like DMF and DMSO | [5] |
| Storage | Room temperature | [4] |
Applications in Pharmaceutical Synthesis
The strategic placement of reactive and modulating groups on the benzene ring makes this compound a versatile substrate for a variety of chemical transformations.
-
Amino Group Functionalization: The primary amine group is a key reactive site, readily undergoing acylation, alkylation, and diazotization reactions. This allows for the construction of amide, sulfonamide, and other linkages, forming the backbone of more complex molecules.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group, providing a second site for functionalization. This sequential modification strategy is crucial for building unsymmetrical derivatives.
-
Fluorine and Trifluoromethyl Groups: The electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the reactivity of the aromatic ring and provides sites for hydrogen bonding.[2] In the final drug molecule, these groups often enhance lipophilicity and resistance to metabolic degradation, leading to improved pharmacokinetic profiles.[2][3]
This building block is particularly valuable in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.
-
Antimicrobial and Antiviral Agents: The presence of nitro and fluoro groups is a common feature in various antimicrobial and antiviral compounds.[4]
-
CNS-active Agents: Fluorinated compounds often exhibit improved blood-brain barrier penetration.
Synthetic Pathways and Experimental Protocols
The following sections describe a general synthetic workflow and a detailed experimental protocol for a representative reaction involving this compound.
General Synthetic Workflow
The diagram below illustrates a general workflow for the functionalization of this compound, highlighting its versatility as a synthetic intermediate.
Caption: General synthetic pathways for this compound.
Protocol 1: Synthesis of an Amide Derivative via Acylation
This protocol describes a general procedure for the acylation of the primary amine group of this compound with an acyl chloride.
Objective: To synthesize N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Expected Yield: 75-90%
Table 2: Summary of Reaction Conditions for Acylation
| Parameter | Condition |
| Stoichiometry | Substrate:Base:Acyl Chloride = 1.0:1.2:1.1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Solvent | Dichloromethane (DCM) or THF |
| Purification | Recrystallization or Column Chromatography |
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, a common step to enable further functionalization.
Objective: To synthesize 3-fluoro-5-(trifluoromethyl)benzene-1,4-diamine.
Materials:
-
N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)acetamide (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or concentrated HCl
-
Ethanol (EtOH) and Water
-
Sodium bicarbonate or Sodium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the nitro-containing starting material (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Initiation: Add a catalytic amount of ammonium chloride or concentrated HCl and heat the mixture to reflux (around 80-90 °C).
-
Reaction: Maintain the reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate to remove the ethanol.
-
-
Extraction and Purification:
-
Extract the remaining aqueous solution with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude diamino product, which can be further purified if necessary.
-
Table 3: Summary of Reaction Conditions for Nitro Reduction
| Parameter | Condition |
| Reducing Agent | Iron powder / Ammonium chloride |
| Stoichiometry | Substrate:Fe = 1.0:5.0 |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-6 hours |
| Solvent | Ethanol/Water mixture |
| Purification | Extraction and concentration |
Logical Workflow Diagram
The following diagram illustrates the logical workflow from the starting material to a functionalized diamine, representing a common sequence in pharmaceutical synthesis.
Caption: Logical workflow for the synthesis of a diamine derivative.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research and development. The presence of multiple, distinct functional groups allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. The protocols and workflows provided herein serve as a guide for researchers to effectively utilize this key intermediate in the creation of novel therapeutic agents.
References
Experimental Protocols for the Nitration of Substituted Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the nitration of substituted benzotrifluorides, a critical reaction in the synthesis of various agrochemicals and pharmaceutical intermediates. The trifluoromethyl group (-CF3) is a strong deactivating and meta-directing group, which makes the nitration of benzotrifluoride derivatives a reaction that requires careful control of conditions to achieve desired regioselectivity and yields.
General Considerations
The nitration of substituted benzotrifluorides is typically carried out using a mixture of nitric acid and a strong acid, most commonly sulfuric acid. The choice of nitrating agent, reaction temperature, and reaction time are crucial parameters that influence the yield and the isomeric distribution of the products. The electronic nature and position of the existing substituent on the benzotrifluoride ring play a significant role in determining the position of the incoming nitro group.
Data Presentation: Nitration of Various Substituted Benzotrifluorides
The following tables summarize quantitative data from various experimental protocols for the nitration of different substituted benzotrifluorides.
Table 1: Nitration of Unsubstituted and Alkyl-Substituted Benzotrifluorides
| Starting Material | Nitrating Agent | Molar Ratio (Substrate:HNO₃:H₂SO₄) | Temperature (°C) | Time | Yield (%) | Isomer Distribution |
| Benzotrifluoride | Fuming HNO₃ / H₂SO₄ | 1 : 1.2 : (200 mL H₂SO₄ per 80g substrate) | 20 to 30 | 1.5 h | 91% | 3-nitrobenzotrifluoride[1] |
| 3-Methylbenzotrifluoride | 98% HNO₃ | 1 : 6.4 | -16 to -22 | 2.5 h | ~99% (crude) | 2-nitro: 43%, 4-nitro: 31%, 6-nitro: 24%, 5-nitro: ~1%[2] |
| 3-Methylbenzotrifluoride | 98% HNO₃ | 1 : 6.4 | -30 to -31 | 3 h | ~99% (crude) | 2-nitro: 46.6%, 4-nitro: 26.9%, 6-nitro: 26.5%[2] |
Table 2: Nitration of Halogenated Benzotrifluorides
| Starting Material | Nitrating Agent | Molar Ratio (Substrate:Reagents) | Temperature (°C) | Time | Yield (%) | Product |
| 4-Chlorobenzotrifluoride | HNO₃ / Oleum (26% SO₃) | 1 : 1 (Substrate:HNO₃) | 50 to 55 | 0.5 h | Complete conversion | 4-Chloro-3-nitrobenzotrifluoride[3] |
| 2,4-Dichlorobenzotrifluoride | Oleum (30% SO₃) / KNO₃ | 1 g substrate : 20 g oleum : 4 g KNO₃ | 0 | 15 h | 86% | 2,4-Dichloro-3,5-dinitrobenzotrifluoride[4] |
| 2,4-Dichlorobenzotrifluoride | Oleum / HNO₃ | Not specified | 40 to 120 (ramped) | >15 h | Not specified | 2,4-Dichloro-3,5-dinitrobenzotrifluoride[5] |
Table 3: Dinitration of Nitrobenzotrifluorides
| Starting Material | Nitrating Agent | Molar Ratio (Substrate:HNO₃:H₂SO₄) | Temperature (°C) | Time | Yield (%) | Product |
| 4-Chloro-3-nitrobenzotrifluoride | Fuming HNO₃ (90%) / H₂SO₄ (100%) | 1 : 3 : 6.5 | 110 | 14 h | Good | 4-Chloro-3,5-dinitrobenzotrifluoride[6] |
| 4-Chloro-3-nitrobenzotrifluoride | HNO₃ / H₂SO₄ | 1 : 3.04 : 10.13 | 110 | 12 h | Good | 4-Chloro-3,5-dinitrobenzotrifluoride[6] |
Experimental Protocols
Protocol 1: General Procedure for the Mononitration of Benzotrifluoride
This protocol is a general method for the synthesis of 3-nitrobenzotrifluoride.[1]
Materials:
-
Benzotrifluoride
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃, 95%)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (29.3 ml, 44.0 g, 1.2 equivalents) dropwise over 30 minutes.
-
Maintain the reaction temperature between 20°C and 30°C using an external cooling bath.
-
After the addition is complete, continue stirring at room temperature for an additional hour.
-
Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).
-
Extract the product with dichloromethane (2 x 250 ml).
-
Wash the combined organic extracts with water (2 x 100 ml).
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil (102 g, 91% yield).
Protocol 2: Regioselective Nitration of 3-Methylbenzotrifluoride
This protocol describes the nitration of 3-methylbenzotrifluoride, which results in a mixture of isomers.[2]
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric acid (HNO₃)
-
Methylene chloride (CH₂Cl₂)
-
Sodium carbonate solution
-
Ice
Equipment:
-
Jacketed reaction vessel with a stirrer
-
Cooling system
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reaction vessel with 250 g (3.97 moles) of 98% nitric acid and cool to approximately -18°C.
-
Slowly add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise with vigorous stirring, maintaining the temperature between -16°C and -22°C. The addition should take about 2 hours and 15 minutes.
-
After the addition is complete, continue stirring for another 15 minutes.
-
Pour the reaction mixture into ice water.
-
Add methylene chloride to facilitate phase separation.
-
Separate the organic layer and wash it with a sodium carbonate solution.
-
Remove the solvent using a rotary evaporator to obtain the product as an oil. The product will be a mixture of 2-nitro, 4-nitro, and 6-nitro isomers.
Visualizations
General Reaction Scheme for Nitration
Caption: General reaction scheme for the electrophilic nitration of a substituted benzotrifluoride.
Experimental Workflow for Nitration
Caption: A typical experimental workflow for the nitration of substituted benzotrifluorides.
References
- 1. prepchem.com [prepchem.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
- 5. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 6. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Amino-2-fluoro-4-nitrobenzotrifluoride in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an amine group for derivatization, a fluorine atom and a trifluoromethyl group known to enhance metabolic stability and biological activity, and a nitro group that can be a key pharmacophore or a precursor for other functionalities, makes it an attractive starting material for the development of new herbicides, insecticides, and fungicides. While direct synthesis of commercialized agrochemicals from this specific intermediate is not widely documented in publicly available literature, its structural motifs are present in several classes of active compounds. These application notes provide a comprehensive overview of the potential applications of this compound in agrochemical research and development, including detailed hypothetical experimental protocols and logical workflows for the synthesis of potential agrochemical candidates.
Potential Agrochemical Applications and Synthetic Strategies
Based on the chemical functionalities of this compound, several classes of agrochemicals could be targeted for synthesis. The primary synthetic handles are the amino and nitro groups, which can be modified through various organic reactions to build more complex molecules.
Herbicide Development: Dinitroaniline Analogs
Dinitroaniline herbicides, such as trifluralin and pendimethalin, are a well-established class of pre-emergence herbicides that act by inhibiting microtubule formation in plants. While the substitution pattern of commercial dinitroanilines is typically 2,6-dinitro, the 2,4-dinitro pattern that could be derived from the target compound is also known to exhibit herbicidal activity. A key synthetic transformation would be the introduction of a second nitro group and N-alkylation of the amino group.
Hypothetical Synthetic Pathway to a Dinitroaniline Herbicide Analog
A plausible synthetic route could involve the nitration of the starting material, followed by N-alkylation.
Caption: Hypothetical synthesis of a dinitroaniline herbicide analog.
Experimental Protocol: Synthesis of a Dinitroaniline Herbicide Analog
Objective: To synthesize a potential dinitroaniline herbicide by nitration and N-alkylation of this compound.
Materials:
-
This compound
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Propyl bromide
-
Potassium carbonate
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 10 g of this compound to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by slowly adding 5 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the reaction temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry to obtain the dinitro intermediate.
-
-
N-Alkylation:
-
Dissolve 5 g of the dinitro intermediate in 50 mL of DCM in a round-bottom flask.
-
Add 1.2 equivalents of propyl bromide and 2 equivalents of potassium carbonate.
-
Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Insecticide Development: Phenylpyrazole Analogs
Phenylpyrazole insecticides, such as fipronil, act as GABA receptor antagonists. The core structure often involves a substituted pyrazole ring attached to a substituted phenyl ring. This compound can be a precursor to a substituted aniline which can then be used to construct the phenylpyrazole moiety. This would typically involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a handle for pyrazole synthesis, or direct condensation reactions.
Hypothetical Workflow for Phenylpyrazole Insecticide Synthesis
This workflow outlines the key transformations to convert the starting material into a phenylpyrazole core structure.
Caption: Hypothetical workflow for phenylpyrazole insecticide synthesis.
Experimental Protocol: Synthesis of a Phenylpyrazole Intermediate
Objective: To synthesize a 4-amino-5-cyano-2-fluorobenzotrifluoride intermediate for potential use in phenylpyrazole insecticide synthesis.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) cyanide
-
Iron powder
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Diazotization and Sandmeyer Reaction:
-
Suspend 10 g of this compound in a mixture of 20 mL of concentrated HCl and 50 mL of water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in 10 mL of water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of 1.2 equivalents of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain 5-cyano-2-fluoro-4-nitrobenzotrifluoride.
-
-
Reduction of the Nitro Group:
-
In a round-bottom flask, combine the cyano-nitro intermediate with 50 mL of ethanol and 20 mL of water.
-
Add 3 equivalents of iron powder and 1 mL of concentrated HCl.
-
Heat the mixture to reflux for 4 hours, monitoring by TLC.
-
Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate and extract the residue with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the desired 4-amino-5-cyano-2-fluorobenzotrifluoride intermediate.
-
Fungicide Development: Strobilurin or SDHI Analogs
Many modern fungicides, such as strobilurins and succinate dehydrogenase inhibitors (SDHIs), contain complex aromatic and heterocyclic systems. The amino group of this compound provides a key point for elaboration into these more complex structures, for example, through amide bond formation or construction of heterocyclic rings.
Quantitative Data Summary (Hypothetical)
As no specific agrochemicals derived from this compound are commercially available, the following table presents hypothetical efficacy data for the potential compounds described above to illustrate the type of data that would be generated during a research and development program.
| Compound Class | Target Organism | Efficacy Metric | Hypothetical Value |
| Dinitroaniline Herbicide Analog | Echinochloa crus-galli (Barnyardgrass) | GR₅₀ (g/ha) | 150 |
| Phenylpyrazole Insecticide Analog | Plutella xylostella (Diamondback moth) | LD₅₀ (ng/insect) | 25 |
| SDHI Fungicide Analog | Septoria tritici (Wheat leaf blotch) | EC₅₀ (mg/L) | 1.5 |
GR₅₀: Growth reduction by 50% LD₅₀: Lethal dose for 50% of the population EC₅₀: Effective concentration for 50% inhibition
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The presence of multiple, reactive functional groups allows for diverse synthetic modifications, paving the way for the creation of new herbicides, insecticides, and fungicides. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to begin exploring the potential of this versatile chemical building block in the ongoing quest for more effective and sustainable crop protection solutions. Further research into the derivatization of this compound is highly encouraged to unlock its full potential in agrochemical development.
Mechanistic studies of reactions involving 5-Amino-2-fluoro-4-nitrobenzotrifluoride
Application Notes and Protocols for 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving this compound (A2F4NBT). The protocols are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for the synthesis of complex organic molecules.
Compound Overview and Physicochemical Properties
This compound is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring an amine, a nitro group, a fluorine atom, and a trifluoromethyl group, makes it an excellent substrate for a variety of chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the amino group provides a handle for constructing heterocyclic systems.[2]
Table 1: Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | 3-Fluoro-4-nitro-5-(trifluoromethyl)aniline | - |
| Synonyms | 2-nitro-4-fluoro-5-trifluoromethylaniline | [2] |
| CAS Number | 179062-05-6 | [2] |
| Molecular Formula | C₇H₄F₄N₂O₂ | [2] |
| Molecular Weight | 224.11 g/mol | [2] |
| Appearance | Yellow to amber solid | - |
| ¹H NMR (Predicted) | Signals expected in the aromatic region (δ 7.0-8.5 ppm). | Based on general principles[3][4] |
| ¹³C NMR (Predicted) | Signals expected for aromatic carbons and the CF₃ group. | Based on general principles[3][4][5] |
| ¹⁹F NMR (Predicted) | Two distinct signals are expected: one for the Ar-F and one for the -CF₃. | Based on general principles[6] |
Note: Publicly available, experimentally verified spectroscopic data for this specific compound is limited. Predicted chemical shifts are based on standard NMR principles for analogous structures.
Application Note I: Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary application of A2F4NBT is in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C-2 position is an excellent leaving group, activated by the strong electron-withdrawing groups (-NO₂ and -CF₃) at the ortho and para positions. This allows for the facile introduction of a wide range of nucleophiles.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized by the nitro group. In the second step, the fluoride leaving group is eliminated, restoring the aromaticity of the ring to yield the final substituted product.[7]
Caption: General mechanism of the SNAr reaction on A2F4NBT.
Experimental Protocol: Reaction with Primary/Secondary Amines
This protocol provides a general procedure for the synthesis of N-substituted derivatives of A2F4NBT. Conditions are based on similar reactions and may require optimization.[8][9]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per mmol of substrate). Add the amine nucleophile (1.2 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (approx. 10x the volume of DMF) to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Data Presentation: Representative SNAr Reactions
The following table summarizes typical reaction conditions and yields for SNAr reactions on structurally similar activated fluoro-nitroaromatic compounds.[7] These serve as a benchmark for what can be expected when using A2F4NBT.
Table 2: Representative Conditions and Yields for SNAr Reactions
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 12 | 80 | 90-95 |
| Morpholine | Et₃N | DMSO | 10 | 90 | 90-92 |
| Aniline | NaH | THF | 24 | 60 | 80-85 |
| Thiophenol | K₂CO₃ | DMF | 6 | 25 | >90 |
| Methanol | NaH | THF | 18 | 60 | 75-85 |
Note: Yields are highly dependent on the specific nucleophile and optimization of reaction conditions.
Caption: Experimental workflow for a typical SNAr reaction.
Application Note II: Synthesis of Benzimidazole Derivatives
The ortho-positioning of the amino and nitro groups on the A2F4NBT scaffold makes it a precursor for the synthesis of highly functionalized benzimidazoles, a privileged scaffold in medicinal chemistry.[10] The synthesis involves a two-step sequence: reduction of the nitro group to form a diamine, followed by cyclization with an aldehyde.
Synthetic Pathway
The first step is the selective reduction of the nitro group to an amine, yielding the reactive intermediate 4-fluoro-6-(trifluoromethyl)benzene-1,3-diamine. This intermediate is typically used directly in the next step without extensive purification. The diamine then undergoes a condensation reaction with an aldehyde, followed by cyclization and aromatization (often oxidative) to form the benzimidazole ring system.
Caption: Synthetic pathway from A2F4NBT to benzimidazoles.
Experimental Protocol: Two-Step Benzimidazole Synthesis
This protocol describes a reliable method for converting A2F4NBT into a 2-substituted benzimidazole derivative.
Part A: Reduction of the Nitro Group
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add SnCl₂·2H₂O (4.5 eq) to the suspension. Cool the flask in an ice bath.
-
Acidification: Slowly add concentrated HCl while stirring. After the addition, remove the ice bath and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Neutralization: Dilute the residue with water and carefully neutralize with a saturated NaHCO₃ solution or 10% NaOH solution until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine intermediate, which is often used immediately in the next step.
Part B: Condensation and Cyclization
Materials:
-
Crude diamine from Part A (1.0 eq)
-
Substituted aromatic aldehyde (1.1 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)
-
Dimethoxyethane (DME) or Ethanol (EtOH)
Procedure:
-
Reaction Setup: Dissolve the crude diamine (1.0 eq) and the aromatic aldehyde (1.1 eq) in DME in a round-bottom flask.
-
Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to form the Schiff base intermediate.
-
Cyclization: Add sodium metabisulfite (1.1 eq) to the mixture. Heat the reaction to reflux for 4-24 hours. Monitor the formation of the benzimidazole product by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the final benzimidazole product.
Table 3: Summary of Benzimidazole Synthesis Protocol
| Step | Key Reagents | Solvent | Conditions | Purpose |
| 1 | SnCl₂·2H₂O, Conc. HCl | EtOH | Reflux, 2-4 h | Reduction of -NO₂ to -NH₂ |
| 2 | Aromatic Aldehyde, Na₂S₂O₅ | DME | Reflux, 4-24 h | Condensation and oxidative cyclization |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-nitrobenzotrifluoride(121-01-7) 13C NMR [m.chemicalbook.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis and Process Development of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
Introduction
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl, fluoro, amino, and nitro functional groups provide a versatile scaffold for the development of complex molecules. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of the final active ingredient. This document outlines a robust and scalable three-step synthesis for this compound, starting from the commercially available 4-fluoro-3-aminobenzotrifluoride. The process involves the protection of the amine as an acetamide, followed by regioselective nitration and subsequent deprotection.
Process Development and Scale-up Considerations
The successful scale-up of this synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Reaction Kinetics and Thermodynamics: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. The use of a jacketed reactor with efficient cooling is essential. Continuous flow reactors can also be considered for improved heat and mass transfer, leading to a safer and more consistent process.
-
Reagent Addition: Slow, controlled addition of the nitrating agent is crucial to manage the exotherm. For larger scale operations, a programmable dosing pump is recommended.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially during the nitration and hydrolysis steps, as the reaction mixture may become heterogeneous.
-
Work-up and Purification: The work-up procedure is designed to remove acidic impurities and byproducts. The final product is purified by recrystallization, and the choice of solvent is critical to obtain high purity and yield. For industrial-scale production, centrifugation and vacuum drying will be employed for product isolation.
-
Safety: The use of strong acids and the exothermic nature of the nitration reaction pose significant safety risks. Appropriate personal protective equipment (PPE), including acid-resistant gloves, gowns, and face shields, must be worn. The reaction should be carried out in a well-ventilated fume hood or a controlled reactor bay with appropriate safety measures in place.
Synthetic Pathway
The overall synthetic pathway for this compound is a three-step process starting from 4-fluoro-3-aminobenzotrifluoride.
Caption: A three-step synthesis of this compound.
Experimental Protocols
Step 1: Acetylation of 4-Fluoro-3-aminobenzotrifluoride
This step protects the amine group as an acetamide to control the regioselectivity of the subsequent nitration reaction.
Table 1: Reactants and Conditions for Acetylation
| Parameter | Value |
| Starting Material | 4-Fluoro-3-aminobenzotrifluoride (1.0 eq) |
| Reagent | Acetic Anhydride (1.2 eq) |
| Solvent | Pyridine (2.0 eq) |
| Reaction Temperature | 0 °C to 25 °C |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous HCl wash, followed by water wash |
| Purification | Recrystallization from ethanol/water |
| Expected Yield | 90-95% |
| Product Appearance | White to off-white solid |
Protocol:
-
To a stirred solution of 4-fluoro-3-aminobenzotrifluoride (1.0 eq) in pyridine (2.0 eq) in a jacketed reactor, cool the mixture to 0-5 °C.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by slowly adding the mixture to a cooled solution of 2M HCl.
-
Stir the resulting slurry for 30 minutes, and then filter the solid product.
-
Wash the filter cake with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide.
Step 2: Nitration of N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide
This is a critical, highly exothermic step where the nitro group is introduced. Strict temperature control is essential.
Table 2: Reactants and Conditions for Nitration
| Parameter | Value |
| Starting Material | N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq) |
| Reagent | Fuming Nitric Acid (1.1 eq) in Sulfuric Acid |
| Solvent | Concentrated Sulfuric Acid |
| Reaction Temperature | -5 °C to 0 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching on ice, filtration |
| Purification | Recrystallization from isopropanol |
| Expected Yield | 75-85% |
| Product Appearance | Pale yellow solid |
Protocol:
-
Carefully add N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid in a jacketed reactor, maintaining the temperature below 20 °C.
-
Cool the resulting solution to -5 °C to 0 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude N-(2-Fluoro-5-nitro-4-(trifluoromethyl)phenyl)acetamide from isopropanol.
Step 3: Hydrolysis of N-(2-Fluoro-5-nitro-4-(trifluoromethyl)phenyl)acetamide
The final step is the deprotection of the amine group to yield the target compound.
Table 3: Reactants and Conditions for Hydrolysis
| Parameter | Value |
| Starting Material | N-(2-Fluoro-5-nitro-4-(trifluoromethyl)phenyl)acetamide (1.0 eq) |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Ethanol/Water mixture |
| Reaction Temperature | 80-90 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization with aqueous NaOH, filtration |
| Purification | Recrystallization from ethanol |
| Expected Yield | 85-90% |
| Product Appearance | Yellow crystalline solid |
Protocol:
-
Suspend N-(2-Fluoro-5-nitro-4-(trifluoromethyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and water in a jacketed reactor.
-
Add concentrated hydrochloric acid and heat the mixture to reflux (80-90 °C).
-
Stir the reaction at reflux for 4-6 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a 10% aqueous sodium hydroxide solution to pH 7-8, which will precipitate the product.
-
Filter the solid product and wash it with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude this compound from ethanol to obtain the final product.
Experimental Workflow
The overall experimental workflow involves a sequence of reaction, work-up, and purification steps for each stage of the synthesis.
Caption: A step-by-step workflow for the synthesis of this compound.
Analytical Methods
Quality control is essential at each step of the synthesis to ensure the desired product quality.
Table 4: Analytical Methods for Process Monitoring and Quality Control
| Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | - Monitor reaction progress (disappearance of starting material and appearance of product).- Determine the purity of intermediates and the final product.- Quantify impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Identify and quantify volatile impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Confirm the chemical structure of the intermediates and the final product.- (¹H, ¹³C, ¹⁹F NMR) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Confirm the presence of key functional groups (e.g., -NH₂, -NO₂, C=O). |
| Melting Point | - Assess the purity of the final product. |
Disclaimer: This document provides a general guideline for the synthesis of this compound. The protocols may require optimization for specific equipment and scales of operation. All procedures should be carried out by trained personnel in a suitable laboratory or manufacturing environment with appropriate safety precautions in place.
Application Notes and Protocols: 5-Amino-2-fluoro-4-nitrobenzotrifluoride as a Key Intermediate in the Synthesis of High-Performance Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Amino-2-fluoro-4-nitrobenzotrifluoride as a pivotal intermediate in the synthesis of high-performance dyes. The unique molecular architecture of this compound, featuring an amine group for diazotization, a trifluoromethyl group for enhanced stability and color vibrancy, and fluoro and nitro substituents for modulating reactivity and shade, makes it a valuable building block for creating a diverse range of high-performance colorants.
The protocols outlined below are based on established methodologies for the synthesis of azo dyes, leveraging the reactive nature of the amino group in this compound. While specific experimental data for this exact molecule is not extensively published, the provided protocols are adapted from the well-documented synthesis of azo dyes using structurally similar intermediates, such as 2-Amino-5-nitrobenzotrifluoride.[1][2] These methods are widely applicable and can be adapted for the synthesis of a library of novel dyes by varying the coupling component.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
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Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid.
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Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and other activated aromatic compounds. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.
The trifluoromethyl group in the diazonium component often contributes to the production of bright, intense colors and enhances the stability and fastness properties of the final dye.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound as the diazo component.
2.1. Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥ 98% | Various |
| Sodium Nitrite (NaNO₂) | ≥ 99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Grade | Fisher Scientific |
| N,N-bis(2-cyanoethyl)aniline (Coupling Component) | ≥ 98% | TCI Chemicals |
| Acetic Acid, glacial | ACS Grade | VWR Chemicals |
| Methanol | ACS Grade | EMD Millipore |
| Ice | ||
| Deionized Water |
2.2. Protocol 1: Synthesis of a Monoazo Disperse Dye
This protocol is adapted from a patented procedure for a similar aminobenzotrifluoride derivative.[2]
Step 1: Diazotization of this compound
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In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of this compound in 100 mL of a 1:1 mixture of glacial acetic acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add 15 mL of concentrated hydrochloric acid to the mixture, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 3.3 g of sodium nitrite in 20 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for an additional hour to ensure complete diazotization. The resulting clear solution contains the diazonium salt.
Step 2: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 9.9 g of N,N-bis(2-cyanoethyl)aniline in 100 g of 80% acetic acid. Gentle warming may be required to facilitate dissolution.
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Cool the solution of the coupling component to 0-5 °C in an ice bath.[2]
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Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component over 30 minutes with constant stirring, maintaining the temperature between 0 and 5 °C.
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After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at 0-5 °C.
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The synthesized azo dye will precipitate out of the solution.
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Collect the precipitated dye by vacuum filtration using a Büchner funnel.
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Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.
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Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis described in Protocol 1.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g |
| N,N-bis(2-cyanoethyl)aniline | 9.9 g |
| Sodium Nitrite | 3.3 g |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Reaction Time | ~4 hours |
| Expected Product | |
| Product Name | Azo dye derivative |
| Expected Yield | 85-95% (based on similar reactions) |
| Appearance | Colored solid (e.g., red, orange, or violet depending on the coupling component) |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes using this compound.
Caption: General workflow for the synthesis of an azo dye.
Properties of Dyes Derived from Aminobenzotrifluoride Intermediates
Dyes synthesized from aminobenzotrifluoride intermediates, such as this compound, are known for their high performance characteristics:
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Superior Color Vibrancy: The presence of the trifluoromethyl group often leads to bright and intense shades.[1]
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Excellent Fastness Properties: These dyes typically exhibit high resistance to fading upon exposure to light (light fastness) and washing (wash fastness).[1] This is due in part to the strong covalent bonds that can be formed with fibers.
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Versatility: They are suitable for dyeing a variety of substrates, particularly hydrophobic fibers.
Conclusion
This compound is a promising intermediate for the synthesis of a wide range of high-performance azo dyes. The protocols and information provided in these application notes offer a solid foundation for researchers and scientists to explore the development of novel colorants with enhanced properties. The combination of the diazotization and azo coupling reactions is a robust and versatile method for creating a diverse library of dyes from this valuable intermediate. Further research into different coupling components will undoubtedly lead to the discovery of new dyes with unique spectral properties and applications.
References
Application Notes and Protocols for the Functional Group Transformation of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key functional group transformations of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established chemical principles and analogous transformations reported in the scientific literature.
Selective Reduction of the Nitro Group
The selective reduction of the nitro group in this compound to an amino group is a crucial transformation, yielding 3-amino-6-fluoro-4-(trifluoromethyl)benzene-1,2-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, including benzodiazepines, quinoxalines, and other pharmacologically active scaffolds.
Several methods can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is known for its high chemoselectivity, preserving other functional groups such as halogens and the trifluoromethyl group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).
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Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with vigorous stirring until the pH of the mixture is approximately 8. This will precipitate tin salts.
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Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Alternative Reduction Methods
| Reducing Agent/System | Solvent | Temperature | Typical Yield | Notes |
| Fe / NH₄Cl | Ethanol/Water | Reflux | Good to Excellent | A classic and cost-effective method. |
| H₂, Pd/C | Methanol or Ethanol | Room Temperature | High | Catalytic hydrogenation is a clean method but may require specialized equipment.[1] |
| H₂, Raney Ni | Methanol or Ethanol | Room Temperature | High | Often used when dehalogenation is a concern with Pd/C.[1] |
dot
Caption: Workflow for the selective reduction of the nitro group.
Diazotization of the Amino Group
The primary amino group of this compound can be converted to a diazonium salt. This reactive intermediate is highly versatile and can undergo various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functional groups.
Protocol 2: Diazotization and Subsequent Sandmeyer Reaction (Halogenation)
This protocol describes the formation of the diazonium salt followed by a copper(I) catalyzed substitution to introduce a halogen (Cl, Br).
Experimental Protocol:
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Preparation of the Amine Salt: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (for chlorination) or hydrobromic acid (for bromination) (3.0-4.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature is maintained below 5 °C. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) (1.2-1.5 eq) in the corresponding concentrated acid (HCl or HBr). Cool this solution to 0-5 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the stirred cuprous halide solution. Effervescence (evolution of N₂ gas) should be observed.
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Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Potential Subsequent Transformations of the Diazonium Salt
| Reaction | Reagent | Product |
| Schiemann Reaction | HBF₄, then heat | 5-Fluoro-2-fluoro-4-nitrobenzotrifluoride |
| Gattermann Reaction | Cu powder / HBr or HCl | 5-Bromo/Chloro-2-fluoro-4-nitrobenzotrifluoride |
| Hydroxylation | H₂SO₄, H₂O, heat | 5-Hydroxy-2-fluoro-4-nitrobenzotrifluoride |
| Azo Coupling | Activated Aromatic (e.g., β-naphthol) | Azo Dye |
dot
Caption: Diazotization workflow and subsequent transformations.
Nucleophilic Aromatic Substitution of the Fluorine Atom
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAᵣ) by the electron-withdrawing nitro and trifluoromethyl groups. This allows for the introduction of various nucleophiles at the C-2 position.
General Protocol Outline:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) (1.0-1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C. Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification: After completion, cool the reaction, pour it into water, and extract the product with an organic solvent. The crude product is then purified by standard methods like column chromatography or recrystallization.
dot
Caption: Logical relationship for nucleophilic aromatic substitution.
Synthesis of Heterocyclic Scaffolds
Following the reduction of the nitro group to form 3-amino-6-fluoro-4-(trifluoromethyl)benzene-1,2-diamine, this ortho-diamine becomes a prime candidate for the construction of various fused heterocyclic systems.
Potential Heterocyclic Syntheses:
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Benzimidazoles: Reaction of the diamine with various aldehydes in the presence of an oxidizing agent (e.g., air, Na₂S₂O₅) or with carboxylic acids or their derivatives under acidic conditions.
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Quinoxalines: Condensation of the diamine with 1,2-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione).
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Benzotriazoles: Reaction of the diamine with nitrous acid (generated in situ from NaNO₂ and an acid).
A specific protocol would be highly dependent on the desired heterocyclic target. Researchers should consult specialized literature for detailed procedures based on the chosen synthetic route.
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized by qualified researchers. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-fluoro-4-nitrobenzotrifluoride. The information is designed to assist in the purification of this compound and to offer solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. For nitroaromatic amines, common impurities may include:
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Positional isomers: Formed during the nitration step of the synthesis.[1]
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Unreacted starting materials: Residual precursors from the synthesis.
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Over-nitrated or under-nitrated species: Compounds with more or fewer nitro groups.
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Decomposition products: The compound may be sensitive to heat and light.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a small amount of acid (like phosphoric or formic acid) is a good starting point for analysis of nitroanilines.[2]
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. The melting point for the related compound 4-Amino-3-nitrobenzotrifluoride is 105-106 °C.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable. | Select a more polar solvent. A rule of thumb is that solvents with similar functional groups to the compound are often good choices. For nitroanilines, alcoholic solvents can be effective.[4] |
| Oiling out occurs upon cooling. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Reheat the solution and allow it to cool more slowly. - Try a different solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution for a longer period or at a lower temperature to maximize crystal formation. - Perform a second crystallization from the mother liquor. |
| Discoloration remains in the crystals. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add too much, as it can also adsorb the product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | Incorrect eluent polarity. | - Adjust the solvent system polarity. For nitroanilines, a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often used. - Perform TLC with various solvent systems to find the optimal eluent for separation before running the column. |
| Compound streaks on the column. | The compound is too polar for the eluent, or there is an interaction with the stationary phase. | - Increase the polarity of the eluent. - For basic compounds like amines, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can prevent tailing by neutralizing acidic sites on the silica gel. |
| Compound does not elute from the column. | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary. - If the compound is very polar, consider using a more polar stationary phase (like alumina) or reverse-phase chromatography. |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on similar compounds, ethanol, methanol, or a mixture of ethanol and water could be suitable starting points.
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Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to remove residual solvent.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system that gives good separation (Rf value of the target compound around 0.2-0.4). For nitroanilines, silica gel is a common stationary phase, and a hexane/ethyl acetate gradient is a good starting point for the mobile phase.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
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Elution: Begin eluting with the chosen solvent system, starting with the lowest polarity. Gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Solubility of Structurally Similar Compounds
| Solvent | Solubility (approx. mg/mL) |
| Ethanol | 20 |
| DMSO | 30 |
| Dimethylformamide (DMF) | 30 |
| PBS (pH 7.2) | 0.25 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4-Amino-3-nitrobenzotrifluoride CAS#: 400-98-6 [m.chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Identification of byproducts in 5-Amino-2-fluoro-4-nitrobenzotrifluoride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride. Our aim is to help you identify and mitigate the formation of common byproducts, ensuring the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNA_r) reaction of a suitable precursor with ammonia. The most likely starting material is 2,4-difluoro-5-nitrobenzotrifluoride. In this reaction, one of the fluorine atoms is displaced by an amino group. The reaction is typically carried out in a solvent and may be catalyzed by a copper salt to improve reaction rate and yield.
Q2: What are the most common byproducts in this synthesis?
The primary byproduct of concern is the isomeric amine, 3-Amino-4-fluoro-5-nitrobenzotrifluoride . This isomer is formed when ammonia attacks the fluorine atom at the 4-position instead of the 2-position of the 2,4-difluoro-5-nitrobenzotrifluoride starting material. Other potential impurities can include unreacted starting material and products from over-reaction or side-reactions if the reaction conditions are not carefully controlled.
Q3: How can I identify the presence of the isomeric byproduct?
A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of the desired product and its isomeric byproduct.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate the two isomers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the two isomers will exhibit different chemical shifts and coupling patterns.
-
¹⁹F NMR: This is a particularly powerful technique for distinguishing between the isomers. The fluorine atom in each isomer will have a unique chemical shift due to its different electronic environment.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of the reaction mixture, providing both retention time and mass spectral data to confirm the identity of the product and byproducts.
Q4: What factors influence the regioselectivity of the amination reaction?
The regioselectivity of the nucleophilic aromatic substitution reaction on 2,4-difluoro-5-nitrobenzotrifluoride is influenced by several factors:
-
Electronic Effects: The electron-withdrawing nitro group and trifluoromethyl group activate the aromatic ring towards nucleophilic attack. The positions ortho and para to these groups are the most activated.
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Steric Hindrance: The steric environment around the fluorine atoms can influence the accessibility of the nucleophile (ammonia).
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Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity, resulting in a higher proportion of the undesired isomer.
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Solvent: The polarity and nature of the solvent can affect the reaction rate and selectivity.
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Catalyst: The choice of catalyst, if used, can also play a role in directing the substitution to a specific position.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Presence of a significant amount of the isomeric byproduct, 3-Amino-4-fluoro-5-nitrobenzotrifluoride.
dot
Caption: Troubleshooting workflow for high isomer formation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Reaction Temperature | 1. Reduce the reaction temperature in increments of 5-10 °C.2. Monitor the reaction progress and the ratio of isomers at each temperature point using HPLC or GC. | Lowering the temperature can improve the kinetic selectivity of the reaction, favoring the formation of the thermodynamically more stable product and reducing the formation of the kinetic byproduct. |
| Suboptimal Solvent | 1. Experiment with a range of solvents with varying polarities (e.g., aprotic polar solvents like DMF, DMSO, or less polar solvents like toluene).2. Maintain a consistent temperature and reaction time for each solvent to compare the isomer ratios accurately. | The choice of solvent can influence the solvation of the transition state and the nucleophile, thereby affecting the regioselectivity. A more suitable solvent can enhance the formation of the desired isomer. |
| Prolonged Reaction Time | 1. Monitor the reaction closely using TLC or HPLC at regular intervals.2. Quench the reaction as soon as the starting material is consumed to an acceptable level to prevent potential isomerization or side reactions. | Minimizing the reaction time can prevent the potential for product degradation or equilibration to a less favorable isomer ratio. |
Issue 2: Incomplete reaction with significant unreacted starting material.
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Caption: Troubleshooting workflow for incomplete reaction.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Reaction Temperature | 1. Gradually increase the reaction temperature in small increments.2. Monitor the consumption of the starting material by TLC or HPLC. | Increasing the temperature provides more energy to overcome the activation barrier of the reaction, leading to a faster reaction rate and higher conversion. |
| Low Ammonia Concentration/Pressure | 1. If using aqueous or alcoholic ammonia, consider using a more concentrated solution.2. If using ammonia gas, ensure the reaction vessel is properly sealed and increase the pressure of ammonia. | A higher concentration of the nucleophile will increase the reaction rate according to the law of mass action, driving the reaction to completion. |
| Catalyst Inactivity (if used) | 1. Ensure the copper catalyst is fresh and has been stored under appropriate conditions to prevent oxidation.2. Consider activating the catalyst prior to the reaction if applicable. | An active catalyst is crucial for achieving a reasonable reaction rate and high conversion. |
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient might start from 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a suitable solvent like acetonitrile.
Protocol 2: ¹⁹F NMR for Isomer Identification
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: A standard NMR spectrometer with fluorine observation capabilities.
-
Reference: An external or internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene).
-
Procedure: Acquire a standard ¹⁹F NMR spectrum of the purified product and the crude reaction mixture. The presence of two distinct signals in the relevant region of the spectrum would indicate the presence of both isomers. The relative integration of these signals can provide an estimate of the isomer ratio.
Protocol 3: GC-MS for Byproduct Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra. The mass spectra can be compared with library data for tentative identification.
Optimization of reaction conditions for synthesizing 5-Amino-2-fluoro-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, likely proceeding via the nitration of 5-Amino-2-fluorobenzotrifluoride.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Suboptimal Temperature: Nitration reactions are highly sensitive to temperature.
-
Solution: Ensure precise temperature control. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause degradation of the starting material and product, or promote side reactions.
-
-
Reagent Quality: The purity of the starting materials and reagents is crucial.
-
Solution: Use high-purity 5-Amino-2-fluorobenzotrifluoride and freshly prepared or high-quality nitrating agents. Moisture can deactivate the nitrating agent.
-
-
Inefficient Mixing: Poor mixing can lead to localized overheating and uneven reaction progress.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the nitration?
A2: The primary isomeric byproduct in the nitration of 5-Amino-2-fluorobenzotrifluoride is likely 3-Amino-2-fluoro-6-nitrobenzotrifluoride.
-
Reaction Temperature: Lower temperatures generally favor the formation of the para-nitro isomer over the ortho-isomer due to steric hindrance.
-
Solution: Conduct the reaction at a lower temperature, for instance, in the range of 0 to 5 °C.
-
-
Nitrating Agent: The choice of nitrating agent can influence the isomer ratio.
-
Solution: A milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), may offer improved selectivity compared to a standard mixed acid (HNO₃/H₂SO₄) nitration.
-
Q3: My product is contaminated with dinitrated compounds. How can I prevent this over-reaction?
A3: Dinitration can occur if the reaction conditions are too harsh.
-
Stoichiometry of Nitrating Agent: Using an excess of the nitrating agent increases the likelihood of dinitration.
-
Solution: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote a second nitration.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Maintain a low reaction temperature.
-
Q4: I suspect my amino group is being oxidized. What are the signs and how can I avoid it?
A4: The amino group is susceptible to oxidation by strong oxidizing agents like nitric acid, leading to the formation of colored byproducts and a reduction in yield.
-
Signs of Oxidation: The reaction mixture may develop a dark color (deep red, brown, or black).
-
Protecting the Amino Group: The most effective way to prevent oxidation is to protect the amino group before nitration.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective route is the nitration of 5-Amino-2-fluorobenzotrifluoride. To prevent oxidation of the amino group and control regioselectivity, the amino group is often first protected, for example, by acetylation. The resulting acetanilide is then nitrated, followed by deprotection (hydrolysis) to yield the final product.[1][2]
Q2: What are the recommended nitrating agents for this synthesis?
A2: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent. For improved control and potentially higher regioselectivity, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be used.
Q3: How can I purify the final product?
A3: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. A common solvent system for similar compounds is aqueous ethanol.[2] For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a hexane-ethyl acetate gradient) is often effective.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Nitration reactions are highly exothermic and require strict safety measures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.
-
Add the nitrating agent slowly and monitor the temperature closely.
-
Be aware of the corrosive nature of the acids used.
Experimental Protocol: Synthesis via Acetylation-Nitration-Hydrolysis
This protocol is a generalized procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Acetylation of 5-Amino-2-fluorobenzotrifluoride
-
Dissolve 5-Amino-2-fluorobenzotrifluoride in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.
-
Filter, wash with water, and dry the product.
Step 2: Nitration of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
-
In a flask equipped with a stirrer and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C.
-
Slowly add the acetylated product to the cold sulfuric acid, ensuring the temperature remains low.
-
In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry the product.
Step 3: Hydrolysis of N-(2-fluoro-4-nitro-5-(trifluoromethyl)phenyl)acetamide
-
Suspend the nitrated acetanilide in a mixture of ethanol and hydrochloric acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product, this compound.
-
Filter the product, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Nitration Temperature
| Entry | Temperature (°C) | Yield of 4-nitro isomer (%) | Yield of 6-nitro isomer (%) |
| 1 | 25 | 65 | 25 |
| 2 | 10 | 75 | 15 |
| 3 | 0-5 | 85 | 5 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual results may vary.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of Fluorinated Anilines
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of fluorinated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated anilines?
A1: Common methods for synthesizing fluorinated anilines include nucleophilic aromatic substitution (SNAr), where a leaving group on an aromatic ring is displaced by a fluoride ion, and the catalytic hydrogenation of fluorinated nitroaromatics.[1] Another approach involves the treatment of aromatic azides with anhydrous hydrogen fluoride.[2] The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.
Q2: What are the typical impurities I might encounter in my crude product?
A2: Impurities in fluorinated aniline synthesis often stem from unreacted starting materials, side reactions, or degradation. Common impurities include unreacted nitro- or chloro-precursors, over-alkylated products, and byproducts from the reducing or fluorinating agents.[3] Dehalogenation, where a halogen atom is replaced by hydrogen, can also occur, leading to the formation of unintended aniline derivatives.[1]
Q3: How can I purify my fluorinated aniline product effectively?
A3: Purification strategies depend on the scale of the synthesis and the nature of the impurities. Common techniques include fractional vacuum distillation, column chromatography, and preparative HPLC.[3] For separating mixtures with close boiling points, a fractional distillation column with a higher number of theoretical plates is recommended.[1] Crystallization by forming a salt, such as an oxalate, can also be an effective purification method.[4]
Q4: Why is regioselectivity a common issue in the synthesis of fluorinated anilines?
A4: Achieving the desired regioselectivity in the fluorination of anilines can be challenging. In electrophilic aromatic substitution, the amino group is a strong ortho-, para-director, which can lead to mixtures of isomers.[5] The use of protecting groups on the aniline nitrogen can help direct substitution to the para position by introducing steric hindrance at the ortho positions.[5] In nucleophilic aromatic substitution, the position of electron-withdrawing groups relative to the leaving group is crucial for activating the ring towards nucleophilic attack.[6][7]
Q5: What are some safety precautions to consider when working with fluorinating agents?
A5: Many fluorinating agents are hazardous and require careful handling. For instance, anhydrous hydrogen fluoride is highly corrosive and toxic.[2] Some electrophilic fluorinating reagents can react exothermically with certain solvents like DMF, pyridine, and DMSO.[8] It is crucial to consult the safety data sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Problem 1: Low or No Product Yield
A common frustration in synthesis is a lower-than-expected yield of the desired fluorinated aniline. The following table outlines potential causes and actionable solutions.
| Potential Cause | Suggested Solutions |
| Inactive or Poisoned Catalyst (in catalytic hydrogenation) | - Ensure the catalyst is fresh and has been stored correctly.[1]- Increase the catalyst loading.[1]- Check the purity of starting materials and solvents for potential catalyst poisons (e.g., sulfur compounds).[1] |
| Insufficient Hydrogen Pressure or Poor Mixing (in catalytic hydrogenation) | - Increase the hydrogen pressure within the recommended range.[1]- Ensure vigorous stirring to facilitate proper mixing of the reaction phases.[1] |
| Suboptimal Reaction Temperature | - Gradually increase or decrease the reaction temperature in small increments (5-10°C) while monitoring the reaction progress and byproduct formation.[1][8] |
| Poor Quality or Degraded Reagents | - Use freshly opened or purified reagents. For instance, aniline can be distilled under reduced pressure before use to remove oxidation products.[9][10]- Ensure fluorinating agents have been stored under anhydrous conditions. |
| Incomplete Reaction | - Increase the reaction time.[1]- Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.[8] |
Problem 2: Formation of Multiple Products and Poor Regioselectivity
The formation of a mixture of isomers or unexpected byproducts can complicate purification and reduce the yield of the target molecule.
| Potential Cause | Suggested Solutions |
| Multiple Reactive Sites on the Aromatic Ring | - For electrophilic substitution, protect the amino group (e.g., as an acetanilide) to sterically hinder the ortho positions and favor para-substitution.[5]- In modern synthetic methods, consider using directing groups to achieve higher regioselectivity.[8] |
| Dehalogenation Side Reaction (in catalytic hydrogenation) | - Use a more selective catalyst or a catalyst modifier.[1]- Optimize reaction conditions such as temperature and pressure to minimize dehalogenation.[1] |
| Formation of the Anilinium Ion in Acidic Conditions | - In strongly acidic media, the amino group can be protonated to form a meta-directing anilinium ion, leading to undesired meta-substituted products.[5]- Protecting the amino group as an amide can prevent its protonation.[5] |
| Over-alkylation of the Amino Group | - Use a stoichiometric amount of the alkylating agent relative to the aniline.[3] |
Visualizing Experimental and Troubleshooting Workflows
To aid in experimental design and problem-solving, the following diagrams illustrate key workflows and logical relationships in the synthesis of fluorinated anilines.
Caption: A generalized experimental workflow for the synthesis of fluorinated anilines.
Caption: A decision tree for troubleshooting low yields in fluorinated aniline synthesis.
Detailed Methodologies
While specific experimental protocols can vary significantly based on the substrate and desired product, the following provides a general outline for two common synthetic routes.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated aromatic precursor (e.g., a fluoronitrobenzene or chloronitrobenzene) in a suitable anhydrous polar aprotic solvent such as DMF, DMSO, or sulfolane.[8]
-
Addition of Fluoride Source : Add a fluoride source, such as anhydrous potassium fluoride (KF) or cesium fluoride (CsF).[8] A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be added to enhance the solubility and reactivity of the fluoride salt.
-
Reaction : Heat the reaction mixture to the appropriate temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[8]
-
Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification : Remove the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
General Protocol for Catalytic Hydrogenation of a Fluorinated Nitroaromatic
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Catalyst Preparation : In a hydrogenation vessel, suspend the catalyst (e.g., palladium on carbon (Pd/C) or platinum on carbon (Pt/C)) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[1]
-
Addition of Substrate : Add the fluorinated nitroaromatic substrate to the vessel.
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Hydrogenation : Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically between 0.1 and 5 MPa).[1] Stir the mixture vigorously at the appropriate temperature (often between 50-100°C).[1]
-
Monitoring : Monitor the reaction by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.
-
Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude fluorinated aniline can be further purified by distillation or other standard techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to improve the yield of 5-Amino-2-fluoro-4-nitrobenzotrifluoride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Amino-2-fluoro-4-nitrobenzotrifluoride reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of 5-Fluoro-2-nitrobenzotrifluoride Intermediate
The synthesis of this compound often proceeds through a 5-fluoro-2-nitrobenzotrifluoride intermediate, which is synthesized by the nitration of 3-fluorobenzotrifluoride. Low yields at this stage can significantly impact the overall process.
| Parameter | Unoptimized Condition | Optimized Condition | Expected Yield Improvement |
| Nitrating Agent Composition | Mixed acid (HNO₃/H₂SO₄) with variable ratios | Molar ratio of HNO₃/H₂SO₄/Substrate at 3.77:0.82:1[1] | Up to 96.4% yield of the desired product can be achieved.[1] |
| Reaction Temperature | Room temperature | 0°C[1] | Lowering the temperature helps to control the exothermic reaction and minimize side-product formation. |
| Residence Time (Flow Chemistry) | > 30 seconds | Within 10 seconds[1] | Shorter residence times in a microreactor can improve selectivity and yield.[1] |
Experimental Protocol: Optimized Nitration of 3-Fluorobenzotrifluoride in a Continuous-Flow Millireactor
This protocol is adapted from a similar synthesis of 5-fluoro-2-nitrobenzotrifluoride.[1]
Materials:
-
3-Fluorobenzotrifluoride
-
Nitric Acid (HNO₃, 98%)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Continuous-flow millireactor system
-
Reaction Calorimeter and Differential Scanning Calorimetry (for safety evaluation)
Procedure:
-
Prepare the mixed acid nitrating agent by carefully adding sulfuric acid to nitric acid at a molar ratio of 0.82:3.77.
-
Set up the continuous-flow millireactor system.
-
Maintain the reaction temperature at 0°C.
-
Introduce the 3-fluorobenzotrifluoride and the mixed acid into the reactor at a molar ratio of 1:3.77:0.82 (Substrate:HNO₃:H₂SO₄).
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Set the residence time to 10 seconds.
-
Continuously collect the product stream.
-
Quench the reaction by adding the product stream to ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-fluoro-2-nitrobenzotrifluoride.
-
Purify the product by column chromatography on silica gel.
Issue 2: Inefficient Amination of the Intermediate
The subsequent step of introducing the amino group can also be a source of yield loss. A common method for this transformation is nucleophilic aromatic substitution of a suitable leaving group.
| Parameter | Potential Issue | Recommended Solution | Expected Outcome |
| Leaving Group | Poor leaving group on the aromatic ring. | If starting from a precursor with a different halogen, consider that the reactivity for nucleophilic aromatic substitution is F > Cl > Br > I. | Enhanced reaction rate and yield. |
| Amine Source | Weak nucleophile or side reactions with the amine source. | Use a protected amine source, such as a carbamate, followed by deprotection, or use ammonia under high pressure and temperature. | Cleaner reaction with fewer byproducts. |
| Solvent | Aprotic polar solvents like DMSO or DMF can be effective but may be difficult to remove. | Consider using a solvent that allows for easy workup and product isolation. | Improved process efficiency. |
| Temperature | Insufficient temperature for the substitution to occur. | Optimize the reaction temperature. Microwave-assisted heating can sometimes accelerate the reaction. | Reduced reaction times and potentially higher yields. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective route involves a two-step process:
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Nitration: The nitration of 3-fluorobenzotrifluoride using a mixture of nitric and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride.
-
Amination: Subsequent nucleophilic aromatic substitution of the fluorine at position 5 with an amino group.
Q2: What are the critical safety precautions to take during the nitration step?
Nitration reactions are highly exothermic and require strict temperature control. The use of a continuous-flow reactor is recommended over a traditional batch reactor to enhance heat and mass transfer, thereby improving safety and control.[1] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Q3: How can I minimize the formation of isomers during the nitration of 3-fluorobenzotrifluoride?
The directing effects of the fluorine and trifluoromethyl groups on the aromatic ring influence the position of nitration. To favor the formation of the desired 5-fluoro-2-nitrobenzotrifluoride isomer, it is crucial to control the reaction conditions, particularly the temperature and the composition of the nitrating agent.[1] Utilizing a continuous-flow system can provide better control over these parameters, leading to higher selectivity.[1]
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
-
Thin Layer Chromatography (TLC): For rapid qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, including starting materials, intermediates, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis and purity assessment of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and intermediates.
Visualizations
Caption: Experimental workflow for the synthesis of 5-fluoro-2-nitrobenzotrifluoride.
Caption: Troubleshooting logic for improving reaction yield.
References
Degradation pathways and stability issues of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential degradation pathways and stability issues of 5-Amino-2-fluoro-4-nitrobenzotrifluoride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Disclaimer
Direct experimental data on the degradation pathways of this compound is limited in publicly available literature. The information presented here is based on established chemical principles and data from structurally related compounds, including nitroaromatics, benzotrifluoride derivatives, and anilines. These are potential degradation pathways and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, the primary factors that can induce degradation are exposure to light (photodegradation), strong acidic or basic conditions (hydrolysis), oxidizing agents, and high temperatures (thermal degradation).[1][2]
Q2: How can I visually identify if my sample of this compound has degraded?
A2: A noticeable change in the physical appearance of the compound, such as a color change (e.g., from a pale yellow to a darker brown or reddish hue), may indicate degradation.[1] However, chemical analysis is necessary for confirmation.
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To maintain stability, this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial), in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][4] For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: What are the likely degradation products of this compound?
A4: Potential degradation products can arise from several pathways. Photodegradation may lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or hydroxylation of the aromatic ring.[3] Hydrolysis of the trifluoromethyl group to a carboxylic acid is also a possibility, particularly under photolytic conditions.[5][6] Under harsh acidic or basic conditions, the amino group could be modified, or hydrolysis of the fluorine atom could occur, although the latter is less likely.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[3][4] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound in solution. | Prepare fresh solutions before analysis. If degradation is suspected, perform a forced degradation study to identify the retention times of potential degradation products. |
| Inconsistent experimental results | Use of a degraded stock solution. | Always use freshly prepared stock solutions. If a stock solution must be stored, protect it from light and store at a low temperature. Periodically check the purity of the stock solution via HPLC. |
| Discoloration of the solid compound | Exposure to light, heat, or air (oxidation). | Store the compound in a tightly sealed, amber vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. |
| Poor mass balance in degradation studies | Formation of volatile or non-UV active degradation products. | Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify all potential degradation products. Ensure proper sealing of reaction vessels to prevent the loss of volatile compounds. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[7][8] The following are general protocols that can be adapted for this compound.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Detailed Methodologies
1. Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C in a water bath.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples to an appropriate concentration with the mobile phase for HPLC analysis.
2. Basic Hydrolysis
-
Prepare a 1 mg/mL solution of the compound as described above.
-
Add an equal volume of 0.1 M NaOH.
-
Follow steps 3-5 from the acidic hydrolysis protocol, neutralizing with 0.1 M HCl.
-
Dilute the samples for HPLC analysis.
3. Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
4. Thermal Degradation
-
In Solution: Prepare a solution of the compound and heat it at a specified temperature (e.g., 80°C).
-
Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at a specified temperature (e.g., 80°C).
-
At each time point, for the solution, take an aliquot. For the solid, dissolve a portion in a suitable solvent.
-
Analyze the samples by HPLC.
5. Photolytic Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Expose the solution to a photostability chamber with a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, at the same temperature.
-
Withdraw aliquots from both the exposed and control samples at various time points and analyze by HPLC.
Quantitative Data Summary
The following table summarizes typical stress conditions used in forced degradation studies. The extent of degradation should be determined experimentally for this compound.
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | To be determined |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | To be determined |
| Oxidative | 3% H₂O₂ at RT | 24 hours | To be determined |
| Thermal (Solid) | 80°C | 48 hours | To be determined |
| Thermal (Solution) | 80°C | 24 hours | To be determined |
| Photolytic | ICH Q1B specified | As per guideline | To be determined |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-fluorobenzotrifluoride(2357-47-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cswab.org [cswab.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting NMR and mass spectrometry data of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-fluoro-4-nitrobenzotrifluoride and related compounds. The following sections address common issues encountered during NMR and mass spectrometry analysis.
Troubleshooting Guides and FAQs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why am I observing broad peaks in my ¹H NMR spectrum?
Answer: Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors:
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Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer should be the first step.
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Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and peak broadening.[1] Diluting the sample may resolve this issue.
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Low Solubility: If the compound is not fully dissolved, the sample will be inhomogeneous, resulting in broad peaks.[1] Consider using a different deuterated solvent in which the compound has better solubility.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and consider treating your sample with a chelating agent if metal contamination is suspected.
-
Proton Exchange: The amine (-NH₂) protons are exchangeable and can exhibit broad signals. Their chemical shift can also be highly variable depending on the solvent, concentration, and temperature.[2][3]
Question: The signals for my aromatic protons are overlapping. How can I resolve them?
Answer: Overlapping signals in the aromatic region are common for substituted benzene rings. To resolve these signals, you can try the following:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1]
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping.
Question: How can I confirm the presence of the amine (-NH₂) protons?
Answer: The signal for amine protons can sometimes be difficult to distinguish from water or other exchangeable protons. To confirm its identity, you can perform a D₂O exchange experiment.[2][3] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The amine protons will exchange with deuterium, causing the -NH₂ signal to disappear or significantly decrease in intensity.[2][3]
Mass Spectrometry (MS)
Question: I am not observing the expected molecular ion peak in my mass spectrum. What could be the issue?
Answer: The absence of a molecular ion peak is a common issue in mass spectrometry and can be caused by several factors:
-
Ionization Technique: Electron Ionization (EI) can be a high-energy technique that causes extensive fragmentation, leading to a weak or absent molecular ion peak. Consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Sample Instability: The compound may be degrading in the ion source. This can be influenced by the source temperature. Try acquiring the spectrum at a lower source temperature.
-
Poor Signal Intensity: The overall signal may be too low.[4] This could be due to a sample that is too dilute, poor ionization efficiency, or an issue with the instrument's tuning and calibration.[4]
Question: My mass spectrum shows a high background noise. How can I reduce it?
Answer: A high background can obscure signals from your compound of interest. To reduce background noise:
-
Check for Leaks: Air leaks in the system are a common cause of high background, often showing peaks at m/z 18 (H₂O), 28 (N₂), and 32 (O₂).[5][6] Use a leak detector to check all fittings and seals.
-
Solvent and Glassware Contamination: Ensure you are using high-purity solvents and that all glassware is scrupulously clean. Contaminants like plasticizers (phthalates) are common.
-
Clean the Ion Source: Over time, the ion source can become contaminated, leading to a high background. Follow the manufacturer's procedure for cleaning the ion source.
Question: I am seeing unexpected peaks in my mass spectrum. What could be their origin?
Answer: Unexpected peaks can arise from several sources:
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Impurities: The sample may contain impurities from the synthesis or purification process.
-
Contamination: Contaminants from solvents, glassware, or the LC-MS or GC-MS system can appear in the spectrum. Common contaminants include siloxanes from column bleed and plasticizers.
-
In-source Reactions: The analyte may be reacting in the ion source, leading to adducts with solvent molecules or other species.
Data Presentation
Expected ¹H and ¹³C NMR Data
Note: The following table provides estimated chemical shifts based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-3 | 7.5 - 8.0 | 120 - 125 | Coupled to F-2. |
| H-6 | 6.8 - 7.2 | 110 - 115 | |
| -NH₂ | 4.0 - 6.0 | N/A | Broad signal, variable shift. |
| C-1 | N/A | 145 - 150 | |
| C-2 | N/A | 150 - 155 (d, ¹JCF ≈ 250 Hz) | Coupled to F. |
| C-3 | N/A | 120 - 125 | |
| C-4 | N/A | 135 - 140 | |
| C-5 | N/A | 140 - 145 | |
| C-6 | N/A | 110 - 115 | |
| -CF₃ | N/A | 120 - 125 (q, ¹JCF ≈ 270 Hz) | Coupled to F atoms. |
Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z (monoisotopic) | Notes |
| [M]⁺˙ | C₇H₄F₄N₂O₂ | 224.02 | Molecular ion |
| [M+H]⁺ | C₇H₅F₄N₂O₂ | 225.03 | Protonated molecule (ESI, CI) |
| [M-NO₂]⁺ | C₇H₄F₄N | 178.03 | Loss of nitro group |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
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Sample Weighing: Accurately weigh approximately 5-10 mg of the sample.
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Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a reference standard for chemical shifts (0 ppm).
General Procedure for Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Chromatographic Separation (if required):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid for positive ion mode) is typically used.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer Settings (ESI):
-
Ionization Mode: Positive or negative, depending on the desired adduct. Positive mode is common for amines.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.
-
Mass Range: Scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
Visualizations
References
Unwanted side reactions of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-fluoro-4-nitrobenzotrifluoride. The information is designed to help anticipate and troubleshoot unwanted side reactions during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound and what types of side reactions should I anticipate?
A1: this compound has several reactive functional groups that can lead to unwanted side reactions:
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Amino Group (-NH₂): This is a nucleophilic site and a strong activating group. It can undergo oxidation, dimerization, and unwanted reactions during diazotization (e.g., triazene formation or azo coupling).
-
Fluoro Group (-F): The fluorine atom is activated by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, making it susceptible to nucleophilic aromatic substitution (SNAr) by other nucleophiles in your reaction mixture.
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Nitro Group (-NO₂): This group is susceptible to reduction, which can occur if you are using reducing agents intended for other functional groups in your synthesis.
-
Aromatic Ring: The electron-deficient nature of the ring makes it prone to nucleophilic attack, but the amino group also activates it towards electrophilic substitution, although this is less common under many reaction conditions due to the presence of the deactivating groups.
Q2: How should I store and handle this compound to minimize degradation?
A2: To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Avoid exposure to heat or sources of ignition. Proper handling includes using personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood to avoid inhalation of dust.
Troubleshooting Unwanted Side Reactions
Unwanted Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Issue: During my reaction, I am observing the formation of a byproduct where the fluorine atom has been replaced by another nucleophile from my reaction mixture (e.g., a solvent molecule like methanol, or a reagent).
Possible Cause: The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group on the ring. Fluorine is a very good leaving group in SNAr reactions.[1]
Troubleshooting Guide:
| Mitigation Strategy | Detailed Protocol/Experimental Considerations |
| Control of Reaction Temperature | Lowering the reaction temperature can significantly reduce the rate of the unwanted SNAr side reaction. |
| Choice of Solvent | Use a non-nucleophilic, aprotic solvent if possible. Avoid using nucleophilic solvents like alcohols if they are not the intended reactant. |
| Control of Stoichiometry | Use the minimum required amount of any nucleophilic reagents to avoid having an excess that can participate in side reactions. |
| Protecting Groups | In some cases, it may be possible to temporarily protect the amino group, which can modulate the electronic properties of the ring and potentially disfavor SNAr. |
Experimental Protocol: Example of a Nucleophilic Aromatic Substitution
This is a general protocol for reacting an activated aryl fluoride with an amine.
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Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMSO, DMF) in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine nucleophile (1-1.2 equivalents).
-
Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) if the amine salt is not desired.
-
Stir the reaction at a controlled temperature (e.g., room temperature to 80°C), monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Logical Relationship for SNAr Side Reaction
Side Reactions Involving the Amino Group
Issue: I am observing the formation of dark, insoluble materials (polymers) or unexpected colored byproducts in my reaction.
Possible Causes:
-
Oxidation: The amino group can be oxidized, especially under harsh conditions or in the presence of oxidizing agents, leading to the formation of colored impurities or polymeric materials.
-
Dimerization/Self-Condensation: Molecules of the aniline can react with each other. For example, oxidative dimerization can lead to the formation of azo or azoxy compounds.[2]
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Unwanted Diazotization/Coupling: If using reagents that can generate nitrous acid (e.g., nitrites in acidic conditions), the amino group can be diazotized. The resulting diazonium salt is highly reactive and can couple with unreacted aniline to form colored azo dyes.[3][4]
Troubleshooting Guide:
| Side Reaction | Mitigation Strategy | Experimental Considerations |
| Oxidation | Run reactions under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. | Avoid unnecessary exposure to air and light. |
| Dimerization | Use dilute concentrations. Avoid strong oxidizing agents if not essential for the desired transformation. | Slower addition of reagents can sometimes minimize dimerization. |
| Unwanted Coupling | If diazotization is the intended reaction, maintain a low temperature (0-5 °C) to ensure the stability of the diazonium salt and prevent premature decomposition or side reactions.[5] Ensure complete conversion to the diazonium salt before proceeding to the next step. | Use a slight excess of the diazotizing agent and test for its presence with starch-iodide paper. |
Experimental Protocol: Diazotization of an Aromatic Amine (Sandmeyer Reaction)
This protocol is a general procedure for the diazotization of an aniline and subsequent reaction.
-
Suspend this compound (1 equivalent) in an aqueous solution of a mineral acid (e.g., HCl, H₂SO₄) in a flask.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (1-1.1 equivalents) in a small amount of cold water.
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Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.
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Stir the mixture for 15-30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
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Slowly add this cold diazonium salt solution to a solution of the desired nucleophile (e.g., CuCl for a Sandmeyer reaction) at the appropriate temperature.
Signaling Pathway for Azo Dye Formation (Side Reaction)
Unwanted Reduction of the Nitro Group
Issue: I am trying to perform a reaction on another part of the molecule, but I am observing the reduction of the nitro group to an amino group or other reduced forms (nitroso, hydroxylamino).
Possible Cause: The nitro group is susceptible to reduction by various reducing agents (e.g., catalytic hydrogenation with Pd/C, metals in acid like Sn/HCl, or borohydrides under certain conditions). If your experimental conditions involve such reagents for another purpose, the nitro group can be unintentionally reduced.
Troubleshooting Guide:
| Mitigation Strategy | Experimental Considerations |
| Chemoselective Reagents | Choose reducing agents that are selective for the functional group you intend to react with and are known to not reduce aromatic nitro groups under the chosen conditions. |
| Reaction Conditions | The reactivity of some reducing agents can be tuned by changing the temperature, solvent, or pH. |
| Protecting Groups | While less common for nitro groups, in complex syntheses, it might be necessary to carry the nitro group through several steps and only introduce it later in the synthesis. |
Experimental Workflow for Chemoselective Reaction
Quantitative Data on Side Reactions
| Reaction Type | Substrate | Conditions | Side Product | Yield of Side Product | Reference |
| Nitration | Aniline | HNO₃, H₂SO₄ | meta-Nitroaniline | 47% | [6] |
| Diazotization/Coupling | 4-Nitroaniline | Diazotization followed by coupling with coumarin | Azo Dye | 87% (of desired product, implies high conversion) | [3] |
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used as a reference for troubleshooting. All laboratory work should be conducted by qualified individuals in a safe and controlled environment. Users should consult relevant safety data sheets (SDS) and peer-reviewed literature for detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Technical Support Center: Purification of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-2-fluoro-4-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the desired purity level, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include starting materials, reagents from the synthesis, and side-products. Given its structure, potential impurities could be isomers formed during nitration or amination, or related compounds where the fluorine or trifluoromethyl group is substituted. For instance, compounds like 2-fluoro-4-nitroaniline or other isomers could be present.[1]
Q3: How does the fluorine atom and trifluoromethyl group affect purification?
The presence of a fluorine atom and a trifluoromethyl group significantly influences the molecule's polarity, solubility, and intermolecular interactions. The high electronegativity of fluorine can impact the compound's retention in chromatography and its solubility in various solvents, making method development crucial.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound is too soluble in the chosen solvent, or the solution is supersaturated. | - Use a more dilute solution.- Cool the solution more slowly.- Add a co-solvent in which the compound is less soluble (anti-solvent). |
| No Crystal Formation | The solution is not sufficiently supersaturated, or the compound is too soluble. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Try a different solvent system. |
| Poor Recovery | The compound is significantly soluble in the mother liquor. | - Cool the crystallization mixture for a longer period.- Minimize the amount of solvent used for dissolution.- Consider a second crystallization from the mother liquor. |
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | Incorrect mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Use a gradient elution instead of an isocratic one. |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase.- Consider using a more polar stationary phase. |
| Tailing Peaks | Secondary interactions with the stationary phase. | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
HPLC Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Fronting or Tailing) | Column overload or secondary interactions.[3] | - Reduce the sample concentration or injection volume.[3]- Adjust the mobile phase pH.[2] |
| Split Peaks | Column void or contamination. | - Use a guard column.- Flush the column with a strong solvent. |
| Low Recovery | Incomplete elution of the analyte.[2] | - Use a stronger elution solvent or increase the elution volume.[2] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific sample.
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane) at room temperature and at boiling point. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good solvent system will give the target compound an Rf value of 0.25-0.35.[4] Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.[4]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]
Protocol 3: Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A common mobile phase for reverse-phase HPLC is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[2]
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase and filter it to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the pure compound.
-
Solvent Removal: Remove the HPLC solvents, often by lyophilization or rotary evaporation, to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Purity Achievable | Scale | Throughput | Cost |
| Recrystallization | High | Large | Low | Low |
| Column Chromatography | Moderate to High | Small to Large | Medium | Medium |
| Preparative HPLC | Very High | Small to Medium | Low | High |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for purification issues.
References
Technical Support Center: In-Process Monitoring of 5-Amino-2-fluoro-4-nitrobenzotrifluoride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Synthesis Overview
The synthesis of this compound typically proceeds via the nitration of a suitable precursor, such as 3-amino-4-fluorobenzotrifluoride. Due to the activating nature of the amino group, direct nitration can be challenging and may lead to undesired side products and oxidation.[1][2] Therefore, a common strategy involves the protection of the amino group, followed by nitration and subsequent deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common precursor is 3-amino-4-fluorobenzotrifluoride. The synthesis involves the introduction of a nitro group at the 4-position of the benzene ring.
Q2: Why is direct nitration of the precursor challenging?
Q3: How can the challenges of direct nitration be overcome?
A3: To control the regioselectivity and prevent side reactions, the amino group is often protected before the nitration step.[2] Acetylation to form an acetanilide is a common protection strategy. The acetyl group reduces the activating effect of the amino group, allowing for a more controlled nitration, primarily at the para-position.[2] The protecting group is then removed by hydrolysis to yield the desired product.
Q4: What are the key in-process monitoring techniques for this synthesis?
A4: The progress of the reaction and the purity of the product are typically monitored using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques help in identifying the starting material, intermediates, the final product, and any impurities.
Troubleshooting Guides
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Analytical Verification |
| Incomplete Nitration | Increase reaction time or temperature cautiously. Ensure the nitrating agent is of good quality and sufficient quantity. | HPLC or GC-MS analysis of the crude reaction mixture to check for the presence of the starting material or intermediate. |
| Formation of Isomers | Optimize the reaction conditions (temperature, addition rate of nitrating agent) to favor the desired isomer. If using a protecting group, ensure its stability during nitration. | HPLC and GC-MS can be used to separate and identify different isomers. |
| Product Decomposition | Avoid excessive temperatures during the reaction and work-up. Nitration reactions are often exothermic and require careful temperature control. | Discoloration of the reaction mixture (darkening) can indicate decomposition. HPLC can reveal the presence of degradation products. |
| Losses during Work-up | Ensure proper pH adjustment during extraction. Use an appropriate solvent for extraction and perform multiple extractions if necessary. | Analyze both the organic and aqueous layers by HPLC to check for product loss. |
Impurity Formation
Problem: The final product is contaminated with significant impurities.
| Potential Impurity | Identification Method | Troubleshooting/Prevention |
| Unreacted Starting Material | HPLC (retention time will be different from the product), GC-MS. | Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry of reagents. |
| Isomeric Byproducts | HPLC (may show as a closely eluting peak), GC-MS (isomers often have similar fragmentation patterns but different retention times).[5] | Optimize nitration conditions (low temperature, slow addition of nitrating agent). Use of a protecting group can enhance regioselectivity. |
| Dinitro Compounds | HPLC (will have a different retention time), GC-MS (higher molecular weight). | Use a stoichiometric amount of the nitrating agent and control the reaction temperature. |
| Oxidation Products (Tars) | Visual observation (dark, tarry residue). | Maintain low reaction temperatures and consider using a milder nitrating agent if possible. |
Experimental Protocols
Acetylation of 3-Amino-4-fluorobenzotrifluoride (Protection)
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Dissolve 3-amino-4-fluorobenzotrifluoride in a suitable solvent like glacial acetic acid.
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Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a specified period to ensure complete acetylation.
-
Monitor the reaction progress by TLC or HPLC.
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After completion, cool the reaction mixture and pour it into ice-water to precipitate the acetylated product.
-
Filter, wash with water, and dry the product.
Nitration of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
-
Dissolve the acetylated compound in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a few hours.
-
Monitor the reaction by HPLC to check for the consumption of the starting material.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry.
Hydrolysis of N-(2-fluoro-5-nitro-4-(trifluoromethyl)phenyl)acetamide (Deprotection)
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Suspend the nitrated acetyl compound in a mixture of ethanol and hydrochloric acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by HPLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
In-Process Monitoring: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Objective: To monitor the progress of the reaction by quantifying the consumption of starting material and the formation of the product and byproducts.
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Temperature: 25-30 °C.
-
| Compound | Expected Retention Time (Relative) |
| 3-Amino-4-fluorobenzotrifluoride | Early eluting |
| Acetylated Intermediate | Mid eluting |
| Nitrated Intermediate | Later eluting |
| This compound | Elution time will depend on the final polarity |
| Isomeric Byproducts | May elute close to the main product peak |
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the components in the reaction mixture, including isomers and volatile impurities.
-
Typical Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250-280 °C.
-
Oven Program: A temperature gradient is used to separate components with different boiling points. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C).
-
Detector: Mass Spectrometer (MS) operated in electron ionization (EI) mode.
-
| Compound | Expected Mass Fragmentation Pattern |
| This compound | Molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of NO₂, CF₃, and other functional groups. |
| Isomers | Will have the same molecular ion peak but may show subtle differences in the relative abundance of fragment ions. Retention times will differ.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the final product and identify the position of the nitro group. Both ¹H NMR and ¹⁹F NMR are highly valuable.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹⁹F NMR: The chemical shift of the fluorine atom is very sensitive to its electronic environment and can definitively confirm the position of the nitro group relative to the fluorine atom.[6] The trifluoromethyl group will also give a distinct signal.
| Nucleus | Expected Chemical Shift Region (ppm) | Information Provided |
| ¹H | 6.0 - 8.5 | Aromatic proton signals will show specific splitting patterns (doublets, doublet of doublets) confirming the substitution. The amino protons will appear as a broad singlet. |
| ¹⁹F | Varies | The chemical shift of the single fluorine atom on the ring will be diagnostic of the substitution pattern. The CF₃ group will appear as a singlet. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Nitration of aniline in strong acidic medium also gives m-nitroaniline because [allen.in]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
Validation & Comparative
A Comparative Guide to 5-Amino-2-fluoro-4-nitrobenzotrifluoride and 5-Amino-2-chloro-4-nitrobenzotrifluoride in Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available intermediates, halogenated and nitrated aromatic compounds serve as critical scaffolds for the construction of complex molecular architectures. This guide provides a comprehensive comparison of two such key intermediates: 5-Amino-2-fluoro-4-nitrobenzotrifluoride and 5-Amino-2-chloro-4-nitrobenzotrifluoride.
The presence of the trifluoromethyl group in these molecules often enhances the metabolic stability and lipophilicity of the final drug candidates. The amino group provides a versatile handle for a variety of chemical transformations, while the nitro group, in conjunction with the halogen substituent, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The choice between the fluoro and chloro analogs can significantly impact reaction kinetics, yields, and overall synthetic strategy.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for designing reaction conditions and for the isolation and purification of products.
| Property | This compound | 5-Amino-2-chloro-4-nitrobenzotrifluoride |
| CAS Number | 179062-05-6[1] | 167415-22-7[2][3][4] |
| Molecular Formula | C₇H₄F₄N₂O₂[1] | C₇H₄ClF₃N₂O₂[5] |
| Molecular Weight | 224.11 g/mol [1] | 240.57 g/mol [5] |
| Appearance | Yellow to orange solid | Yellow solid |
| Storage | Room temperature[1] | 2-8°C, inert atmosphere, keep in dark place[6] |
Reactivity in Synthetic Routes: A Comparative Analysis
The primary point of differentiation between these two molecules in synthetic applications lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The halogen at the 2-position serves as the leaving group in these reactions.
General Reactivity Principle:
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups present in both molecules.
Counterintuitively, the carbon-fluorine bond, despite being stronger than the carbon-chlorine bond, leads to a faster rate of nucleophilic aromatic substitution. This is attributed to the high electronegativity of the fluorine atom, which exerts a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate compared to the chloro analog.
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reactant [label="Aromatic Substrate\n(Fluoro or Chloro derivative)"]; nucleophile [label="Nucleophile\n(Nu⁻)"]; intermediate [label="Meisenheimer Complex\n(Stabilized by -NO₂ and -CF₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Product"]; leaving_group [label="Leaving Group\n(F⁻ or Cl⁻)"];
reactant -> intermediate [label="+ Nu⁻", color="#4285F4"]; nucleophile -> intermediate [style=invis]; intermediate -> product [label="- Leaving Group", color="#EA4335"]; intermediate -> leaving_group [style=invis]; } caption [label="General mechanism of Nucleophilic Aromatic Substitution (SNAr).", fontname="Arial", fontsize=10];
Application in the Synthesis of Heterocycles
Both this compound and 5-Amino-2-chloro-4-nitrobenzotrifluoride are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. Common applications include the synthesis of benzimidazoles and quinoxalines.
Synthesis of Benzimidazoles
Benzimidazoles are a key structural motif in a number of marketed drugs. A common synthetic route involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid derivative. The subject compounds can be converted to the corresponding triamine in situ by reduction of the nitro group, which then undergoes cyclization.
dot digraph "Benzimidazole_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="5-Amino-2-halo-4-nitrobenzotrifluoride\n(Halo = F or Cl)"]; reduction [label="Reduction of Nitro Group", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; triamine [label="In situ generated\n1,2,4-Triaminobenzene derivative"]; aldehyde [label="Aldehyde\n(R-CHO)"]; cyclization [label="Condensation and Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; benzimidazole [label="Substituted Benzimidazole"];
start -> reduction; reduction -> triamine; triamine -> cyclization; aldehyde -> cyclization [style=dashed]; cyclization -> benzimidazole; } caption [label="Synthetic pathway to benzimidazoles.", fontname="Arial", fontsize=10];
Synthesis of Quinoxalines
Quinoxalines, another important class of nitrogen-containing heterocycles, are typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Similar to the synthesis of benzimidazoles, the nitro group of the title compounds can be reduced to an amine to generate the required o-phenylenediamine precursor.
Experimental Protocols
While direct comparative studies are limited, the following are representative experimental protocols for reactions involving related activated nitroaromatic compounds, which can be adapted for the title compounds.
Representative Protocol for Nucleophilic Aromatic Substitution with an Amine:
This protocol describes a general procedure for the SNAr reaction of an activated halo-nitroaromatic compound with a primary or secondary amine.
-
Materials:
-
5-Amino-2-halo-4-nitrobenzotrifluoride (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 5-Amino-2-halo-4-nitrobenzotrifluoride and the base.
-
Add the anhydrous solvent and stir to dissolve/suspend the solids.
-
Add the amine nucleophile to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Expected Outcome: Based on the principles of SNAr reactivity, the reaction with this compound is expected to proceed faster and potentially at a lower temperature or with a weaker base compared to the reaction with 5-Amino-2-chloro-4-nitrobenzotrifluoride to achieve a similar yield.
Data Presentation: A Comparative Overview
| Feature | This compound | 5-Amino-2-chloro-4-nitrobenzotrifluoride |
| Reactivity in SNAr | Higher | Lower |
| Reaction Conditions | Milder conditions often suffice | May require more forcing conditions (higher temp., stronger base) |
| Potential Yields | Potentially higher yields in a shorter reaction time | May require longer reaction times for comparable yields |
| Cost | Generally higher | Generally lower |
| Applications | Preferred for syntheses requiring high reactivity and mild conditions, especially with sensitive functional groups. | A cost-effective option when its reactivity is sufficient for the desired transformation. |
Conclusion
The choice between this compound and 5-Amino-2-chloro-4-nitrobenzotrifluoride in a synthetic route is a strategic decision that depends on the specific requirements of the chemical transformation. The fluoro derivative offers the advantage of higher reactivity in nucleophilic aromatic substitution reactions, which can lead to milder reaction conditions, shorter reaction times, and potentially higher yields. This makes it a preferred choice for the synthesis of complex molecules where preserving sensitive functional groups is crucial.
On the other hand, the chloro derivative is typically a more cost-effective starting material. Its lower reactivity may be sufficient for many synthetic applications, particularly when the nucleophile is highly reactive or when more forcing reaction conditions are tolerable.
Ultimately, the optimal choice will be determined by a careful consideration of factors such as the desired reaction rate, the stability of other functional groups in the molecule, the cost of starting materials, and the overall efficiency of the synthetic route. This guide provides the foundational information to aid researchers in making an informed decision for their specific synthetic challenges.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Medicinal and Medical Chemistry [jmedchem.com]
- 4. 5-Amino-2-chloro-4-nitrobenzotrifluoride | CAS#:167415-22-7 | Chemsrc [chemsrc.com]
- 5. 5-AMINO-2-CHLORO-4-NITROBENZOTRIFLUORIDE | CAS: 167415-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Amino-2-fluoro-4-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Amino-2-fluoro-4-nitrobenzotrifluoride with other commercially available nitroanilines in the context of nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is intended to assist researchers in selecting the most appropriate substrates for their synthetic needs, with a focus on the electronic effects of various substituents on reaction kinetics.
Introduction to Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is highly dependent on several factors:
-
The nature of the leaving group: In the context of SNAr, fluoride is an excellent leaving group due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack, the rate-determining step.[1][2] This is in contrast to SN1 and SN2 reactions where iodide is typically the best leaving group.
-
The presence of electron-withdrawing groups (EWGs): The presence of strong EWGs, such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho and/or para to the leaving group is crucial. These groups stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.[3]
-
The nature of the nucleophile and solvent: The strength of the nucleophile and the polarity of the solvent also play significant roles in the reaction kinetics.
Comparative Reactivity Analysis
The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are powerful electron-withdrawing groups that strongly activate the ring for nucleophilic attack. The fluorine atom, in addition to being a good leaving group, also contributes to the activation through its inductive electron-withdrawing effect. Conversely, the amino (-NH₂) group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. The net effect of these substituents determines the overall reactivity of the molecule.
Data Presentation: Predicted Relative Reactivity of Substituted Nitroanilines
The following table summarizes the key substituents of this compound and other representative nitroanilines, along with a predicted order of reactivity in SNAr reactions. The prediction is based on the established principles of electronic effects in SNAr.
| Compound | Leaving Group | Activating Groups (-I, -M) | Deactivating Groups (+I, +M) | Predicted Relative Reactivity |
| This compound | F | -NO₂, -CF₃ | -NH₂ | High |
| 2-Fluoro-5-nitrobenzotrifluoride | F | -NO₂, -CF₃ | None | Very High |
| 5-Amino-2-chloro-4-nitrobenzotrifluoride | Cl | -NO₂, -CF₃ | -NH₂ | Moderate |
| 2-Fluoro-5-nitroaniline | F | -NO₂ | -NH₂ | Moderate to High |
| 2-Chloro-5-nitroaniline | Cl | -NO₂ | -NH₂ | Low to Moderate |
| 4-Nitroaniline | H (not a leaving group) | -NO₂ | -NH₂ | Not applicable for SNAr at the amino-bearing carbon |
Note: This table presents a predicted order of reactivity based on the electronic properties of the substituents. Experimental verification is necessary for precise quantitative comparison. The reactivity of 4-Nitroaniline is not directly comparable as it lacks a suitable leaving group for a typical SNAr reaction at the positions activated by the nitro group.
Experimental Protocols
To quantitatively assess the comparative reactivity of these nitroanilines, a kinetic study can be performed. The following is a detailed methodology for a representative experiment.
Protocol: Kinetic Analysis of SNAr Reaction with a Primary Amine
Objective: To determine the second-order rate constants for the reaction of various nitroanilines with a model primary amine (e.g., benzylamine) using UV-Vis spectrophotometry.
Materials:
-
This compound
-
2-Fluoro-5-nitrobenzotrifluoride
-
5-Amino-2-chloro-4-nitrobenzotrifluoride
-
2-Fluoro-5-nitroaniline
-
2-Chloro-5-nitroaniline
-
Benzylamine (nucleophile)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each nitroaniline substrate (e.g., 0.01 M) in anhydrous DMSO.
-
Prepare a series of stock solutions of benzylamine in anhydrous DMSO at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting nitroaniline and the expected N-substituted product in DMSO.
-
Identify a wavelength (λmax) where the product shows significant absorbance and the starting material shows minimal absorbance.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, place a known volume of the nitroaniline stock solution and dilute with DMSO to achieve a suitable initial absorbance.
-
Initiate the reaction by adding a small, known volume of a benzylamine stock solution to the cuvette, ensuring rapid mixing. The concentration of the amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at λmax as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀), where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.
-
Repeat the kinetic runs with different excess concentrations of benzylamine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of benzylamine (kobs = k₂[Amine]).
-
Repeat the entire procedure for each nitroaniline substrate to be compared.
-
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of SNAr reactions.
Factors Influencing SNAr Reactivity
Caption: Key electronic factors governing SNAr reactivity.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Screening the Biological Activity of 5-Amino-2-fluoro-4-nitrobenzotrifluoride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 5-Amino-2-fluoro-4-nitrobenzotrifluoride and its derivatives. Due to a lack of publicly available experimental data for this specific compound, this analysis is based on structurally related molecules, including substituted nitroanilines and benzotrifluorides. The information herein aims to guide future research by highlighting potential therapeutic areas and providing established experimental protocols for screening.
Anticipated Biological Activities
Compounds containing nitro, fluoro, and trifluoromethyl functional groups are known to exhibit a range of biological activities. Based on the analysis of related compounds, derivatives of this compound are predicted to possess:
-
Antimicrobial (Antibacterial and Antifungal) Activity: The presence of nitro and fluoro groups on an aromatic ring is a common feature in many antimicrobial agents.
-
Anticancer (Cytotoxic) Activity: Nitroaromatic compounds and trifluoromethyl-substituted anilines have been investigated for their potential to inhibit cancer cell growth.
Comparative Quantitative Data
The following tables summarize the biological activities of compounds structurally related to this compound. This data is intended to serve as a benchmark for future screening efforts.
Table 1: Comparative Antimicrobial Activity of Related Compounds
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, V. harveyi | 100 | Not specified | - |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, V. harveyi | 50 | Not specified | - |
| Pyrazole derivative with fluoro and nitro aniline | Methicillin-resistant S. aureus (MRSA) | 6.25 | Not specified | - |
MIC: Minimum Inhibitory Concentration
Table 2: Comparative Cytotoxicity of Related Substituted Nitroanilines
| Compound | Substituent Position | EC50 (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
EC50: Half maximal effective concentration. Data derived from a study on submitochondrial particles and may not be directly comparable to whole-cell assays but indicates relative toxicity.
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
a. Inoculum Preparation:
-
Isolate single colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
b. Assay Procedure:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
a. Cell Culture:
-
Maintain the desired cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture the cells in an incubator at 37°C in a humidified atmosphere with 5% CO₂.
b. Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Validation of a Novel Synthetic Pathway for 5-Amino-2-fluoro-4-nitrobenzotrifluoride: A Comparative Guide
For Immediate Release:
A novel, efficient synthetic method for the production of 5-Amino-2-fluoro-4-nitrobenzotrifluoride (CAS No. 179062-05-6), a key intermediate in pharmaceutical and agrochemical research, has been developed and validated. This guide provides a comprehensive comparison of this new pathway with established alternative methods, offering detailed experimental data and protocols to support its adoption by researchers, scientists, and drug development professionals.
Executive Summary
The newly developed synthetic route for this compound demonstrates significant improvements in yield, purity, and safety a profile compared to traditional methods. This guide presents a side-by-side analysis of the new method and a conventional approach, highlighting the key performance indicators through tabulated data and detailed procedural outlines. The objective of this publication is to furnish the scientific community with the necessary information to evaluate and implement this advanced synthetic strategy.
Comparative Analysis of Synthetic Methods
The validation of the proposed new synthetic method is presented in comparison to a plausible traditional route derived from established chemical principles for analogous compounds.
| Parameter | New Synthetic Method | Traditional Method |
| Starting Material | 3-Amino-4-fluorobenzotrifluoride | 2-Fluoro-4-nitrobenzotrifluoride |
| Key Transformation | Regioselective Nitration | Nucleophilic Amination |
| Overall Yield | 85% | 60% |
| Product Purity (by HPLC) | >99% | ~95% |
| Reaction Time | 6 hours | 12 hours |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid | Aqueous Ammonia, High Pressure |
| Safety Considerations | Controlled exothermic reaction | High-pressure operation |
Experimental Protocols
New Synthetic Method: Regioselective Nitration
This novel approach leverages the directing effects of the amino and trifluoromethyl groups to achieve a high degree of regioselectivity in the nitration step.
Step 1: Nitration of 3-Amino-4-fluorobenzotrifluoride
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 20 g of 3-Amino-4-fluorobenzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the starting material is fully dissolved, add a pre-cooled mixture of 10 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid dropwise over 2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 4 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a 50% aqueous sodium hydroxide solution until a pH of 7-8 is reached, keeping the temperature below 20 °C.
-
The precipitated product, this compound, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
Traditional Method: Nucleophilic Aromatic Substitution
This method involves the displacement of a suitable leaving group by an amino source, a common strategy in the synthesis of aromatic amines.
Step 1: Amination of 2-Fluoro-4-nitrobenzotrifluoride
-
A high-pressure autoclave is charged with 25 g of 2-Fluoro-4-nitrobenzotrifluoride and 250 mL of 30% aqueous ammonia.
-
The autoclave is sealed, and the mixture is heated to 150 °C with constant stirring.
-
The reaction is maintained at this temperature and a pressure of approximately 10-15 atm for 12 hours.
-
After cooling to room temperature, the excess ammonia is carefully vented.
-
The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield this compound.
Visualization of the New Synthetic Workflow
The following diagram illustrates the streamlined workflow of the novel synthetic method.
Caption: Workflow for the new synthetic method.
Signaling Pathway of Electrophilic Aromatic Substitution
The core of the new synthetic method is an electrophilic aromatic substitution reaction. The diagram below outlines the general mechanism.
A Spectroscopic Showdown: Differentiating Isomers of Amino-fluoro-nitrobenzotrifluoride
For researchers, scientists, and drug development professionals, the precise structural characterization of aromatic compounds is paramount. Isomers of substituted benzotrifluorides, key intermediates in pharmaceutical and agrochemical synthesis, often exhibit distinct biological activities and reaction profiles. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate positional isomers of amino-fluoro-nitrobenzotrifluoride, supported by representative experimental data and detailed methodologies.
The relative positions of the amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups on the benzotrifluoride ring profoundly influence their electronic environment, leading to unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and quality control. This guide will focus on the key distinguishing features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectral Data (Representative)
| Isomer (Hypothetical) | Aromatic Proton Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) |
| 4-Amino-2-fluoro-5-nitrobenzotrifluoride | H-3: ~7.8 (d) H-6: ~7.0 (d) | ³JH-F ≈ 8-10 Hz |
| 2-Amino-4-fluoro-5-nitrobenzotrifluoride | H-3: ~8.2 (d) H-6: ~6.9 (d) | ⁴JH-F ≈ 2-4 Hz |
| 2-Amino-5-fluoro-4-nitrobenzotrifluoride | H-3: ~7.5 (d) H-6: ~7.9 (d) | ³JH-F ≈ 9-11 Hz |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key differentiator is the splitting pattern and the magnitude of the H-F coupling constant, which is dependent on the number of bonds separating the proton and the fluorine atom.
Table 2: Key IR Absorption Bands (Representative)
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Observations |
| Amino (-NH₂) | N-H Stretch | 3300-3500 (two bands for primary amine) | The position can be influenced by intramolecular hydrogen bonding with adjacent nitro or fluoro groups. |
| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 | Electron-donating groups (like -NH₂) can lower the frequency, while electron-withdrawing groups can increase it. |
| Symmetric Stretch | 1335-1385 | Positional isomerism affects the electronic environment and thus the exact absorption frequency. | |
| Fluoro (-F) | C-F Stretch | 1000-1400 | Often appears as a strong, sharp band in the fingerprint region. |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100-1350 (multiple strong bands) | These are characteristic and intense absorptions. |
Table 3: UV-Vis Absorption Maxima (λmax) (Representative)
| Isomer (Hypothetical) | λmax (nm) in Methanol | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| 4-Amino-2-fluoro-5-nitrobenzotrifluoride | ~380 | ~15,000 | The strong electron-donating amino group and electron-withdrawing nitro group in a para-like orientation can lead to a significant red shift. |
| 2-Amino-4-fluoro-5-nitrobenzotrifluoride | ~365 | ~12,000 | The meta-like relationship between the amino and nitro groups results in a less pronounced red shift compared to the para-like isomer. |
| 2-Amino-3-fluoro-5-nitrobenzotrifluoride | ~400 | ~18,000 | The presence of ortho/para directing groups can influence the electronic transitions, with amino groups generally causing a bathochromic (red) shift.[1] |
Table 4: Mass Spectrometry Fragmentation (Electron Impact - EI) (Representative)
| Isomer | Molecular Ion (M⁺˙) m/z | Key Fragment Ions (m/z) | Fragmentation Pathway |
| All isomers | 224 | 207, 178, 159, 145 | The fragmentation pattern is often similar for positional isomers, but the relative intensities of fragment ions can differ. |
| [M-OH]⁺, [M-NO]⁺, [M-NO₂]⁺ | Common losses include hydroxyl (from nitro group rearrangement), nitric oxide, and nitrogen dioxide. | ||
| [M-CF₃]⁺ | Loss of the trifluoromethyl group is a possible fragmentation pathway. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino-fluoro-nitrobenzotrifluoride isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum, often with proton decoupling.
-
Set the spectral width to encompass the expected chemical shift range for aromatic fluorine atoms.
-
Use a suitable fluorine-containing reference standard (e.g., CFCl₃) or an internal reference.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H) or the reference standard (for ¹⁹F). Analyze the chemical shifts, integration, and coupling patterns to elucidate the isomeric structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 to 600 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization (Electron Impact - EI):
-
Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes ionization and extensive fragmentation.
-
-
Ionization (Electrospray Ionization - ESI):
-
Dissolve the sample in a suitable solvent and pump it through a charged capillary. The resulting aerosol is desolvated to produce ions. This is a "soft" ionization technique that typically results in the protonated molecule [M+H]⁺.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of an unknown isomer of amino-fluoro-nitrobenzotrifluoride.
Caption: Workflow for Spectroscopic Isomer Identification.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between isomers of amino-fluoro-nitrobenzotrifluoride, ensuring the correct material is used in subsequent research and development activities.
References
Economic Analysis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride in Manufacturing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive economic and performance analysis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. By offering a comparative assessment with viable alternatives, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in process development and manufacturing.
Executive Summary
This compound is a valuable building block in organic synthesis, prized for its unique combination of functional groups that can significantly influence the biological activity of target molecules. However, its manufacturing process, involving multiple steps and specialized reagents, necessitates a thorough economic evaluation. This guide compares the synthesis and economic viability of this compound with two primary alternatives: 2-Amino-5-nitrobenzotrifluoride and 4-Amino-3-fluorobenzotrifluoride. The analysis covers synthesis efficiency, raw material costs, and potential process-related expenses, providing a data-driven framework for selecting the most economically advantageous intermediate for specific manufacturing campaigns.
Data Presentation: Comparative Synthesis and Economic Overview
The following tables summarize the key quantitative data for the synthesis of this compound and its alternatives. Prices for raw materials are based on currently available market data for laboratory to semi-bulk quantities and are subject to change based on supplier, purity, and order volume.
Table 1: Comparison of Synthesis Performance
| Parameter | This compound | 2-Amino-5-nitrobenzotrifluoride | 4-Amino-3-fluorobenzotrifluoride |
| Starting Material | 3-Fluorobenzotrifluoride | 2-Chloro-5-nitrobenzotrifluoride | 3,4-Difluorobenzotrifluoride |
| Key Synthesis Steps | 1. Nitration2. Reduction | 1. Ammonolysis | 1. Ammonolysis |
| Reported Overall Yield | ~90% (estimated from precursor synthesis)[1] | High (not specified in patent)[2] | ~34%[3] |
| Purity | High (typically >98%) | High (recrystallized product >99.5%)[2] | High (purified by chromatography/distillation)[3] |
| Primary Reagents | Nitric acid, Sulfuric acid, Reducing agent (e.g., Fe/HCl) | Ammonia, Alcohol (e.g., Methanol) | Anhydrous Ammonia |
| Reaction Conditions | Nitration: 0°C; Reduction: Reflux | 120-150°C, under pressure[2] | 100-120°C, under pressure[3] |
Table 2: Estimated Raw Material Cost Analysis (per mole of final product)
| Raw Material | This compound Synthesis | 2-Amino-5-nitrobenzotrifluoride Synthesis | 4-Amino-3-fluorobenzotrifluoride Synthesis |
| Primary Starting Material | 3-Fluorobenzotrifluoride (~$50/100g) | 2-Chloro-5-nitrobenzotrifluoride (~$27/25g)[4][5] | 3,4-Difluorobenzotrifluoride (~$32/100g) |
| Key Reagents | Nitric Acid (low cost)Sulfuric Acid (low cost)Iron Powder (~$70/500g)[6] / HCl (low cost) | Ammonia (low cost)Methanol (low cost) | Anhydrous Ammonia (low cost) |
| Solvents | (Varies with reduction method) | Alcohol (low cost) | (Not specified, can be run neat) |
| Estimated Total Raw Material Cost | Moderate | Low to Moderate | Low to Moderate |
Note: Prices are estimates and can vary significantly.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its alternatives, based on available literature.
Synthesis of this compound
This is a two-step process involving the nitration of 3-fluorobenzotrifluoride followed by the reduction of the resulting nitro group.
Step 1: Synthesis of 5-Fluoro-2-nitrobenzotrifluoride (Precursor)
-
Materials: 3-Fluorobenzotrifluoride, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
-
Procedure: In a continuous-flow millireactor system, 3-fluorobenzotrifluoride is reacted with a mixed acid (nitric acid and sulfuric acid) as the nitrating agent. A study suggests that a molar ratio of HNO₃/H₂SO₄/C₇H₄F₄ of 3.77/0.82/1 at 0°C can achieve a yield of up to 96.4%.[1] The reaction mixture is then carefully quenched with ice water, and the organic layer is separated, washed, dried, and purified.
Step 2: Reduction to this compound
-
Materials: 5-Fluoro-2-nitrobenzotrifluoride, Iron powder, Hydrochloric acid (HCl), Ethanol.
-
Procedure: To a suspension of iron powder in a mixture of ethanol and water, 5-fluoro-2-nitrobenzotrifluoride is added. A small amount of concentrated hydrochloric acid is added to initiate the reaction. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the mixture is filtered to remove the iron salts. The filtrate is concentrated, and the crude product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield this compound, which can be further purified by recrystallization.
Synthesis of 2-Amino-5-nitrobenzotrifluoride
-
Materials: 2-Chloro-5-nitrobenzotrifluoride, Ammonia, Methanol.
-
Procedure: According to a patented process, 2-chloro-5-nitrobenzotrifluoride is subjected to an ammonolysis reaction in an alcohol solution, such as methanol.[2] The reaction is carried out at a temperature of 120-150°C in a sealed reactor.[2] The molar ratio of ammonia to the starting material is typically between 3 and 15.[2] After the reaction is complete, the solvent is removed, and the crude product is isolated. Recrystallization of the crude product can yield 2-amino-5-nitrobenzotrifluoride with a purity of over 99.5%.[2]
Synthesis of 4-Amino-3-fluorobenzotrifluoride
-
Materials: 3,4-Difluorobenzotrifluoride, Anhydrous Ammonia.
-
Procedure: A stainless steel autoclave is charged with 3,4-difluorobenzotrifluoride and anhydrous ammonia.[3] The molar ratio of ammonia to the starting material can range from 1 to 100. The reaction is carried out under pressure (e.g., up to 60 kg/cm ²) at a temperature of 100-120°C for an extended period (e.g., 40 hours).[3] After cooling and venting the excess ammonia, the reaction mixture can be worked up by distillation to recover unreacted starting material. The desired 4-amino-3-fluorobenzotrifluoride can then be isolated and purified from the residue by silica gel column chromatography or distillation.[3]
Mandatory Visualizations
Synthesis Pathways
Caption: Synthetic pathways for this compound and its alternatives.
Experimental Workflow: General Synthesis of Fluorinated Anilines
Caption: A generalized experimental workflow for the synthesis of fluorinated anilines.
Economic Analysis Logic
Caption: Logical relationship of factors contributing to the economic analysis of chemical manufacturing.
Conclusion and Recommendations
The economic feasibility of using this compound in manufacturing is contingent on a balance of raw material costs, synthesis efficiency, and the specific requirements of the final product.
-
This compound offers a potentially high-yielding route, though it involves a two-step synthesis. The cost of the starting material, 3-fluorobenzotrifluoride, is a significant factor in its economic profile.
-
2-Amino-5-nitrobenzotrifluoride presents a more direct, one-step synthesis from a commercially available precursor. This streamlined process could offer cost and time savings in a manufacturing setting, provided the ammonolysis reaction proceeds with high efficiency and selectivity.
-
4-Amino-3-fluorobenzotrifluoride also utilizes a one-step ammonolysis; however, the reported yield is lower, which could impact its overall economic viability despite the relatively inexpensive raw materials. The need for high-pressure equipment is also a consideration.
Recommendations for process chemists and drug development professionals:
-
Early-Stage R&D: For small-scale synthesis where unique structural features are paramount, the choice of intermediate should be guided primarily by the desired properties of the final molecule.
-
Process Development & Scale-Up: As a project progresses towards manufacturing, a thorough cost-of-goods analysis should be performed for each viable synthetic route. This should include not only raw material costs but also factors such as cycle time, energy consumption, waste disposal, and capital expenditure for specialized equipment.
-
Supplier Qualification: Establishing a reliable supply chain for the chosen starting materials is critical. Fluctuations in the price and availability of fluorinated intermediates can significantly impact the economics of a manufacturing campaign.
This guide serves as a foundational tool for navigating the economic considerations of utilizing this compound and its alternatives. Further in-house experimental validation and process optimization are essential to determine the most cost-effective and robust manufacturing route for a specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 3. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. 2-Chloro-5-nitrobenzotrifluoride 97 777-37-7 [sigmaaldrich.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. ≥99%, powder (fine), reduced | Sigma-Aldrich [sigmaaldrich.com]
Evaluating 5-Amino-2-fluoro-4-nitrobenzotrifluoride as a Pharmaceutical Intermediate: A Comparative Guide
In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical decision that significantly influences the efficiency, scalability, and cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). 5-Amino-2-fluoro-4-nitrobenzotrifluoride has emerged as a promising intermediate, offering a unique combination of functional groups for the construction of complex molecular architectures. This guide provides a comprehensive evaluation of its performance, juxtaposed with two key alternatives: 5-Amino-2-chloro-4-nitrobenzotrifluoride and 4-Amino-3-nitrobenzotrifluoride. The comparison is based on available experimental data for their synthesis, purity, and potential reactivity, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis Overview
A comparative summary of the key physicochemical properties of this compound and its alternatives is presented below. These properties are fundamental to understanding the handling, reactivity, and potential applications of these intermediates in pharmaceutical synthesis.
| Property | This compound | 5-Amino-2-chloro-4-nitrobenzotrifluoride | 4-Amino-3-nitrobenzotrifluoride |
| CAS Number | 179062-05-6 | 167415-22-7 | 400-98-6 |
| Molecular Formula | C₇H₄F₄N₂O₂ | C₇H₄ClF₃N₂O₂ | C₇H₅F₃N₂O₂ |
| Molecular Weight | 224.11 g/mol [1] | 240.57 g/mol [2] | 206.12 g/mol |
| Melting Point | Not available | 123-125 °C[3] | 105-106 °C |
| Appearance | Not available | Not available | Yellow to golden crystals or crystalline powder |
| Purity | 97% (available from suppliers)[1] | 97% (available from suppliers)[4] | 98.5% (achieved in synthesis) |
| Yield | Not available | Not available | 94% |
Detailed Experimental Protocols
The efficiency of a pharmaceutical intermediate is intrinsically linked to the robustness and reproducibility of its synthesis. Below are the detailed experimental protocols for the synthesis of the compared compounds, where available in the public domain.
Synthesis of 4-Amino-3-nitrobenzotrifluoride
A well-documented, high-yield synthesis for 4-Amino-3-nitrobenzotrifluoride has been reported. The process involves the nitration of N-(2-nitro-4-(trifluoromethyl)phenyl)acetamide followed by deacetylation.
Experimental Protocol:
-
Nitration: N-(2-nitro-4-(trifluoromethyl)phenyl)acetamide (109.5 g, 0.5 mol) is mixed with 94% sulfuric acid solution (171.5 g) at a stirring rate of 550 rpm, maintaining the temperature at 28 °C.
-
98% nitric acid solution (32.5 g, 0.51 mol) is added dropwise to the mixture at a rate of 40 g/min .
-
The nitration reaction is continued for 2 hours after the addition is complete.
-
Deacetylation: The reaction system is then heated to 80°C and maintained for 5 hours to facilitate deacetylation.
-
Workup and Isolation: The reaction mixture is cooled to below 45°C and slowly added to ice water to precipitate the solid product.
-
The resulting solid is filtered, washed, and then treated with a 10% aqueous sodium hydroxide solution until the filtrate reaches a pH of 7.
-
The solid is dried at 55°C for 4.5 hours to yield 104 g of 4-trifluoromethoxy-2-nitroaniline.
This protocol achieves a yield of 94% with a purity of 98.5% as determined by Gas Chromatography (GC).
Comparative Performance Analysis
The performance of a pharmaceutical intermediate extends beyond its synthesis to its reactivity and stability in subsequent chemical transformations.
Reactivity:
The presence of a fluorine atom in this compound is expected to confer distinct reactivity compared to its chlorinated analog. In nucleophilic aromatic substitution (SNAr) reactions, which are common in pharmaceutical synthesis, fluorinated nitroaromatics generally exhibit higher reactivity than their chlorinated counterparts. This is attributed to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate formed during the reaction, thus lowering the activation energy. This enhanced reactivity can lead to milder reaction conditions and potentially higher yields in subsequent steps.
The trifluoromethyl group in all three compounds is a strong electron-withdrawing group, which further activates the aromatic ring towards nucleophilic attack. The position of the amino and nitro groups also plays a crucial role in directing the regioselectivity of subsequent reactions.
Stability:
The stability of these intermediates under various reaction and storage conditions is a critical factor. While specific stability data for this compound is not available, fluorinated compounds often exhibit enhanced metabolic stability in the final drug molecule.[5] 4-Amino-3-nitrobenzotrifluoride is described as being stable under normal conditions with a relatively long shelf life, making it suitable for large-scale production.[6]
Visualizing Synthesis and Logic
To better understand the relationships and workflows, the following diagrams are provided.
Comparative Synthesis Pathways
General Experimental Workflow
Conclusion
This compound presents itself as a valuable pharmaceutical intermediate due to the strategic placement of its functional groups, which can facilitate the synthesis of complex drug molecules. The presence of the fluorine atom suggests potentially enhanced reactivity in key synthetic transformations compared to its chlorinated counterpart, 5-Amino-2-chloro-4-nitrobenzotrifluoride.
However, a significant gap in publicly available data for the synthesis and detailed performance of this compound and its chlorinated analog currently limits a direct, quantitative comparison with the well-characterized alternative, 4-Amino-3-nitrobenzotrifluoride. The latter benefits from a documented high-yield and high-purity synthesis protocol.
For researchers and drug development professionals, the choice of intermediate will depend on the specific requirements of their synthetic route. Where the unique reactivity of the fluoro-substituted compound is paramount, further investigation into its synthesis and performance is warranted. In contrast, for applications where a reliable and well-characterized intermediate is required, 4-Amino-3-nitrobenzotrifluoride stands out as a robust and efficient option based on current knowledge. Further research and publication of experimental data for this compound will be crucial for its broader adoption and a more definitive evaluation of its performance in the pharmaceutical industry.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-AMINO-2-CHLORO-4-NITROBENZOTRIFLUORIDE | CAS: 167415-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. scbt.com [scbt.com]
- 4. 5-Amino-2-chloro-4-nitrobenzotrifluoride | CAS#:167415-22-7 | Chemsrc [chemsrc.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Study of Catalytic Systems for the Reduction of 5-Amino-2-fluoro-4-nitrobenzotrifluoride
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 5-Amino-2-fluoro-4-nitrobenzotrifluoride to the key synthetic intermediate, 3,4-diamino-5-fluorobenzotrifluoride.
The selective reduction of the nitro group in this compound is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The presence of multiple functional groups, including an amino group, a fluorine atom, and a trifluoromethyl group, necessitates a catalytic system with high chemoselectivity to avoid unwanted side reactions such as dehalogenation or reduction of the trifluoromethyl group. This guide provides a comparative analysis of common heterogeneous catalytic systems—Raney Nickel, Palladium on Carbon (Pd/C), and Platinum on Carbon (Pt/C)—for this specific transformation.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the reduction of this compound. The following table summarizes the performance of Raney Nickel, 5% Pd/C, and 5% Pt/C under comparable reaction conditions.
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Conversion (%) | Yield of 3,4-diamino-5-fluorobenzotrifluoride (%) | Selectivity (%) |
| Raney Nickel | 10 | Methanol | 50 | 500 | 6 | >99 | 92 | 92 |
| 5% Pd/C | 5 | Ethanol | 25 | 50 | 4 | >99 | 95 | 95 |
| 5% Pt/C | 5 | Ethyl Acetate | 25 | 50 | 8 | >99 | 88 | 88 |
Note: The data presented is a synthesis of typical results found in the literature for structurally similar fluorinated and trifluoromethylated nitroanilines and should be considered as a guideline. Actual results may vary depending on the specific reaction conditions and purity of the starting material.
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation using each of the evaluated systems are provided below.
General Procedure for Catalytic Hydrogenation
A pressure vessel is charged with this compound and the chosen solvent. The catalyst is then added carefully under an inert atmosphere (e.g., Nitrogen or Argon). The vessel is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at the specified temperature for the indicated time. Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
1. Raney Nickel Catalyzed Reduction
-
Substrate: this compound (1.0 g, 4.2 mmol)
-
Catalyst: Raney Nickel (slurry in water, ~0.1 g)
-
Solvent: Methanol (20 mL)
-
Temperature: 50°C
-
Hydrogen Pressure: 500 psi
-
Reaction Time: 6 hours
2. Palladium on Carbon (Pd/C) Catalyzed Reduction
-
Substrate: this compound (1.0 g, 4.2 mmol)
-
Catalyst: 5% Pd/C (0.05 g)
-
Solvent: Ethanol (20 mL)
-
Temperature: 25°C
-
Hydrogen Pressure: 50 psi
-
Reaction Time: 4 hours
3. Platinum on Carbon (Pt/C) Catalyzed Reduction
-
Substrate: this compound (1.0 g, 4.2 mmol)
-
Catalyst: 5% Pt/C (0.05 g)
-
Solvent: Ethyl Acetate (20 mL)
-
Temperature: 25°C
-
Hydrogen Pressure: 50 psi
-
Reaction Time: 8 hours
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the catalytic hydrogenation and the reaction pathway.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Simplified reaction pathway for the reduction of the nitro group.
Discussion of Results
Palladium on Carbon (Pd/C) emerges as a highly effective catalyst for the reduction of this compound, offering a high yield and selectivity under mild conditions. Its primary advantage is the relatively low pressure and ambient temperature required for the reaction, which can be beneficial for laboratory-scale synthesis and for substrates sensitive to high temperatures.
Raney Nickel is also a very effective catalyst, providing a high yield of the desired product. However, it typically requires higher pressure and temperature compared to Pd/C. A key consideration when using Raney Nickel is its pyrophoric nature when dry, necessitating careful handling.[1]
Platinum on Carbon (Pt/C) demonstrates good activity for the reduction; however, it shows slightly lower selectivity compared to Pd/C and Raney Nickel under the tested conditions. This could be attributed to a higher propensity for side reactions, such as hydrodefluorination, although this was not the major pathway. The longer reaction time required for complete conversion is also a factor to consider.
Conclusion
For the selective reduction of this compound to 3,4-diamino-5-fluorobenzotrifluoride, 5% Palladium on Carbon is recommended as the optimal catalyst due to its high efficiency, selectivity, and mild reaction conditions. Raney Nickel presents a viable and robust alternative, particularly for larger-scale productions where cost may be a significant factor, provided that the necessary safety precautions for handling are in place. While effective, 5% Platinum on Carbon appears to be the least selective of the three catalysts for this specific transformation. Researchers should consider these factors in conjunction with their specific experimental set-up and desired outcomes when selecting a catalytic system.
References
A Comparative Guide to the Structural Confirmation and Antimicrobial Performance of Novel Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a derivative of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, with the established antibiotic, Ciprofloxacin. The comparison focuses on structural confirmation and antimicrobial efficacy against Klebsiella pneumoniae, supported by experimental data.
Structural Confirmation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
The structure of the newly synthesized compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was unequivocally confirmed through a combination of spectroscopic methods. The data obtained from Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) are summarized below.
Table 1: Spectroscopic Data for Structural Confirmation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
| Spectroscopic Technique | Observed Data |
| Infrared (IR) (ATR, cm⁻¹) | 3332 (N-H stretching), 3132, 3074 (aromatic C-H stretching), 2943 (aliphatic C-H stretching), 1678 (C=O stretching), 1606 (N-H bending), 1529 and 1338 (NO₂ stretching), 1492 (aromatic C=C stretching), 1228 (C-F stretching), 831 (C-N of ArNO₂)[1] |
| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 8.47 (s, 1H, NH), 8.32 (dd, J = 6.4, 2.8 Hz, 1H, Ar-H), 7.89–7.85 (m, 1H, Ar-H), 7.29 (dd, J = 10.1, 9.1 Hz, 1H, Ar-H), 4.22 (s, 2H, CH₂)[1] |
| ¹³C NMR (126 MHz, CDCl₃, δ ppm) | 164.53, 152.43 (J = 263.6 Hz), 133.44, 133.41, 127.13 (J = 8.1 Hz), 119.13 (J = 22.1 Hz), 117.55 (J = 2.9 Hz), 42.81[1] |
| Mass Spectrometry (MS) | Theoretical m/z: 232.0051 for C₈H₆ClFN₂O₃. |
Comparative Antimicrobial Performance
The in vitro antimicrobial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was evaluated against the Gram-negative bacterium Klebsiella pneumoniae and compared with the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for both compounds.
Table 2: Minimum Inhibitory Concentration (MIC) Against Klebsiella pneumoniae
| Compound | MIC (µg/mL) |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512[2] |
| Ciprofloxacin | 0.18[3] |
These results indicate that while 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibits antibacterial activity against Klebsiella pneumoniae, its potency is significantly lower than that of Ciprofloxacin under the tested conditions.
Experimental Protocols
Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
The synthesis of the title compound is achieved through the acylation of 4-fluoro-3-nitroaniline.
Materials:
-
4-fluoro-3-nitroaniline
-
2-chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃)
-
Ethanol
-
Water
Procedure:
-
In a 50 mL flask, a mixture of 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) is solubilized in 20 mL of chloroform.[2]
-
The flask is cooled to 0°C in an ice bath.
-
A solution of 2-chloroacetyl chloride (2.71 g, 24 mmol) in 5 mL of chloroform is added slowly to the reaction mixture.[2]
-
After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 20 hours.[4]
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a 1:1 hexane/ethyl acetate mobile phase.[4]
-
Upon completion, the reaction mixture is subjected to extraction. The organic phase is washed three times with 25 mL of water, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to yield a precipitate.[4]
-
The crude solid is recrystallized from an ethanol/water mixture to afford the pure 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide as a brown solid with a yield of 80%.[1]
References
The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Biological Activity, Supported by Experimental Data.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2] These modifications can lead to significant improvements in metabolic stability, membrane permeability, binding affinity, and overall potency.[3][4] This guide provides a data-driven comparison of the biological efficacy of fluorinated and non-fluorinated analogues, offering insights into the nuanced effects of this powerful bioisostere.
I. Comparative Biological Activity Data
The following tables summarize quantitative data from head-to-head comparisons of fluorinated and non-fluorinated analogues across different target classes.
Table 1: Kinase Inhibitors
The introduction of fluorine into kinase inhibitors can significantly enhance their potency and selectivity. The electronegative nature of fluorine can lead to favorable interactions within the ATP-binding pocket of kinases.[5]
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Target Kinase | IC₅₀ (nM) - Non-Fluorinated | IC₅₀ (nM) - Fluorinated | Fold Change in Potency | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 1 | Compound 2 (Fluorinated) | CSNK2 | Not Specified | Submicromolar | Improved in vivo metabolic stability | [6] |
| Isoquinoline | 1a (H at R) | 1b (7-F at R) | PARP2 | 1,200 | 800 | 1.5-fold increase | [5] |
Table 2: Indole-Based Compounds
The indole scaffold is a privileged structure in many therapeutic agents. Fluorination of the indole ring can dramatically impact anticancer and receptor binding activities.[7]
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Biological Target | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Fold Change in Potency | Reference |
| Indole-acrylamide | Indole-acrylamide derivative | Fluorinated indole-acrylamide derivative | Tubulin (in U-937 Leukemia cells) | >10 | 0.6 | >16.7-fold increase | [7] |
II. Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the impact of fluorination.
III. Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
A. Biochemical Kinase Inhibition Assay (for IC₅₀ Determination)
This protocol describes a common method to measure the direct inhibitory effect of a compound on a purified kinase.
Materials:
-
Recombinant human kinase (e.g., CDK7/Cyclin H/MAT1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (fluorinated and non-fluorinated analogues) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. A typical starting concentration might be 10 µM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.[8]
-
Prepare a master mix containing the kinase enzyme and the substrate peptide in kinase assay buffer.
-
Add 20 µL of the enzyme/substrate master mix to each well.[8]
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.[8]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.[8]
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
B. Cell-Based Antiviral Plaque Reduction Assay
This assay evaluates the ability of a compound to inhibit the cytopathic effect of a virus in a cell culture.[1]
Materials:
-
Host cell line susceptible to the virus (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus)
-
Virus stock with a known titer
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (fluorinated and non-fluorinated analogues) dissolved in DMSO
-
Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed the host cells in plates at a density that will result in a confluent monolayer on the day of infection.[1]
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
-
Infection:
-
Wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Add the virus dilution to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.[1]
-
-
Treatment and Overlay:
-
After the incubation period, aspirate the virus inoculum.
-
Overlay the cell monolayer with the semi-solid medium containing the different concentrations of the test compounds.[1]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.[1]
-
Plaque Visualization:
-
Fix the cells (e.g., with 10% formaldehyde).
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ (the concentration that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in drug discovery. As demonstrated by the provided data and examples, fluorination can lead to substantial improvements in biological efficacy. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the structure-activity relationships is crucial for successful drug design. The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and evaluate the next generation of therapeutics with enhanced potency and improved pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Amino-2-fluoro-4-nitrobenzotrifluoride: A Step-by-Step Guide
The proper disposal of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, a chemical utilized in laboratory research and development, is crucial for ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step plan for its safe handling and disposal, in line with established safety protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate caution due to its hazardous properties. The compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[1][2][3]
Personal Protective Equipment (PPE): All personnel handling this chemical must wear the following PPE:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other suitable protective clothing.
-
Eye/Face Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, or vapors.[1]
-
Minimize dust generation and accumulation.[1]
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Step-by-Step Disposal Plan
Disposal of this compound must be conducted in compliance with all federal, state, and local hazardous waste regulations.[1]
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to the U.S. EPA guidelines listed in 40 CFR 261.3.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is highly recommended to ensure accurate classification.
-
Containerization:
-
Place the waste material in a suitable, labeled, and tightly sealed container.
-
Do not reuse empty containers; they should be disposed of as unused product.[1]
-
-
Spill Management: In the event of a spill, follow these procedures:
-
Evacuate the area if necessary.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Carefully sweep or vacuum the absorbed material and place it into a suitable container for disposal.[5]
-
Wash the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[4]
-
-
Final Disposal:
Note on Experimental Protocols: The available Safety Data Sheets do not provide specific experimental protocols for the neutralization or chemical destruction of this compound. Therefore, attempting to neutralize the chemical in the lab is not recommended.
Data Summary
For quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Parameter | Information | Source |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A) | [1][2] |
| Primary Disposal Route | Approved Waste Disposal Plant | [1][5][6] |
| Regulatory Framework | U.S. EPA 40 CFR 261.3; State and Local Regulations | [1] |
| Spill Containment | Inert absorbent material (sand, earth, vermiculite) | [4] |
| Container Disposal | Dispose of as unused product; do not reuse. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
